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  • Product: D-[2-13C]talose
  • CAS: 83379-36-6

Core Science & Biosynthesis

Foundational

The Strategic Role of D-[2-13C]Talose in Rare Sugar Metabolism: A Technical Guide to Metabolic Flux and Drug Development

As a Senior Application Scientist specializing in metabolic flux analysis, I frequently encounter the analytical bottleneck of differentiating rare sugar stereoisomers in complex biological matrices. D-Talose, a rare ald...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in metabolic flux analysis, I frequently encounter the analytical bottleneck of differentiating rare sugar stereoisomers in complex biological matrices. D-Talose, a rare aldohexose, has emerged as a high-value target in drug development due to its antimetabolite properties. However, tracking its metabolic fate requires absolute precision. This whitepaper outlines the mechanistic role of D-talose, the critical causality behind utilizing its C-2 stable isotope analog (D-[2-13C]talose), and a self-validating experimental protocol for robust metabolic tracking.

The Metabolic Landscape of D-Talose

Rare sugars are defined as monosaccharides that exist in extremely limited quantities in nature. The systematic bioproduction of these sugars is mapped by the, which utilizes microbial enzymes to interconvert abundant sugars into rare stereoisomers[1]. D-talose is the C-2 epimer of D-galactose. Because it is scarce, industrial and laboratory-scale production typically relies on the direct C-2 epimerization of D-galactose catalyzed by [2].

In biological systems, rare sugars often act as antimetabolites. They mimic the structure of abundant metabolizable sugars but cannot be fully processed by canonical metabolic pathways. For example, D-talose acts as a potent antimetabolite that[3]. This biological activity is heavily dependent on hexokinase; structural mimicry allows D-talose to be phosphorylated at the C-6 position, creating a dead-end metabolite that competitively inhibits downstream glycolysis and stunts organismal growth[3].

Pathway Gal D-Galactose (Abundant Aldose) Tag D-Tagatose (Ketose Intermediate) Gal->Tag L-Arabinose Isomerase (Isomerization) Tal D-Talose (Rare Sugar) Gal->Tal Cellobiose 2-Epimerase (Direct C-2 Epimerization) Tag->Tal D-Tagatose 3-Epimerase (Izumoring Pathway) Iso D-[2-13C]Talose (Isotope Tracer) Tal->Iso 13C Enrichment at C-2 (CAS 83379-36-6)

Metabolic pathways for D-talose bioproduction and C-2 isotopic labeling.

The Causality of C-2 Isotopic Labeling

When evaluating the antimetabolite properties of rare sugars in drug development, tracking their exact metabolic flux is paramount. This is where becomes an indispensable analytical tool[4].

Why label the C-2 carbon specifically? The C-2 position is the exact stereocenter that differentiates D-talose from D-galactose. By enriching this specific carbon with a 13C stable isotope (typically)[5], we achieve two critical analytical advantages:

  • NMR Chemical Shift Resolution: The 13C nucleus is NMR-active. Labeling the C-2 position provides a distinct, high-intensity chemical shift that allows researchers to monitor the epimerization equilibrium in real-time without interference from the[6].

  • Mass Spectrometry Tracking: In Isotope-Dilution Mass Spectrometry (IDMS), the 13C label adds a precise +1 Da mass shift. This allows us to distinguish exogenously applied D-talose from any trace endogenous sugars, ensuring that downstream phosphorylation events (e.g., by hexokinase) are tracked with absolute fidelity[6].

Quantitative Data Summaries

To contextualize the production and application of D-talose, the following tables summarize the enzymatic conversion metrics and the physicochemical specifications of the 13C-labeled tracer.

Table 1: Enzymatic Bioproduction Metrics for D-Talose[2]
SubstrateBiocatalystReaction TimeProduct YieldPurity
D-Galactose (1.6 M)Cellobiose 2-epimerase (0.3 mg/mL)4.5 h~8.5%86%
D-Galactose (1.6 M)Cellobiose 2-epimerase (0.3 mg/mL)27 h~20%<80% (Tagatose interference)
Table 2: Physicochemical Specifications of D-[2-13C]Talose[5]
ParameterSpecification
CAS Number 83379-36-6
Molecular Formula 13C1C4H12O6
Molecular Weight 181.16 g/mol
Isotopic Enrichment ≥99% 13C at the C-2 position
Primary Analytical Modalities Biomolecular NMR, IDMS, Metabolic Flux Analysis

Experimental Methodology: Self-Validating IDMS Workflow

To guarantee scientific integrity, analytical protocols must be designed to natively flag their own failures. Below is a self-validating Isotope-Dilution Mass Spectrometry (IDMS) workflow designed to track D-[2-13C]talose metabolism in cell culture.

Step 1: In Vitro Spiking & Internal Standardization
  • Action: Introduce D-[2-13C]talose into the culture medium at a predefined concentration. Simultaneously, spike a secondary internal standard (e.g., D-[U-13C6]glucose) into the lysis buffer.

  • Causality: The D-[2-13C]talose acts as the primary tracer for the rare sugar pathway. The secondary D-[U-13C6]glucose acts as a universal recovery standard. If the recovery of the universal standard deviates by >5% at the end of the run, the system automatically flags a matrix suppression or extraction failure, preventing false-negative interpretations of talose flux.

Step 2: Rapid Quenching & Extraction
  • Action: Aspirate the media and immediately quench the cells using an 80:20 Methanol:Water solution pre-chilled to -80°C.

  • Causality: Cellular metabolism occurs on the millisecond scale. The extreme cold and organic solvent instantly denature metabolic enzymes (such as epimerases and hexokinases), locking the 13C/12C metabolite ratio in its exact physiological state at the moment of sampling.

Step 3: Chromatographic Separation (LC-MS/MS)
  • Action: Process the extract through a Hydrophilic Interaction Liquid Chromatography (HILIC) column prior to mass spectrometry.

  • Causality: Rare sugars are isobaric (they share the exact same mass). Direct infusion into a mass spectrometer cannot differentiate D-talose from D-galactose. HILIC separation is mandatory to resolve these stereoisomers chronologically before the mass spectrometer quantifies the +1 Da mass shift caused by the 13C label.

Step 4: Flux Calculation
  • Action: Calculate the metabolic flux by measuring the ratio of the D-[2-13C]talose parent ion against its downstream phosphorylated daughter ions (e.g., D-[2-13C]talose-6-phosphate).

Workflow S1 1. In Vitro Spiking (D-[2-13C]Talose) S2 2. Cold Quenching (-80°C MeOH/H2O) S1->S2 S3 3. LC-MS/MS (HILIC Separation) S2->S3 S4 4. Flux Analysis (Self-Validating) S3->S4

Self-validating IDMS workflow for tracking D-[2-13C]talose metabolism.

Conclusion

The integration of D-[2-13C]talose into metabolic flux workflows represents a significant leap forward in rare sugar research. By strategically placing a stable 13C isotope at the C-2 stereocenter, researchers can definitively track epimerization kinetics and hexokinase-mediated antimetabolite activity. When paired with self-validating IDMS protocols, this approach provides the rigorous, artifact-free data required to advance rare sugars from biological curiosities to viable candidates in drug development.

References

  • [2] Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst. PubMed Central (PMC). URL:[Link]

  • [1] Izumoring: a strategy for bioproduction of all hexoses. PubMed. URL: [Link]

  • [3] Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans. PubMed. URL:[Link]

Sources

Exploratory

Biosynthesis Pathways of 13C-Labeled Aldohexose D-[2-13C]Talose: A Comprehensive Technical Guide

Executive Summary D-Talose is a rare aldohexose and the C-2 epimer of D-galactose. It serves as a highly valuable precursor in drug development, particularly for synthesizing antimicrobial compounds (e.g., Caminoside A)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Talose is a rare aldohexose and the C-2 epimer of D-galactose. It serves as a highly valuable precursor in drug development, particularly for synthesizing antimicrobial compounds (e.g., Caminoside A) and anti-inflammatory galectin inhibitors1[1]. The site-specific isotopic labeling of this sugar, specifically yielding D-[2-13C]talose, provides an essential metabolic probe for biomolecular NMR spectroscopy and advanced pharmacokinetic tracking2[2].

Historically, isotopic labeling of rare sugars relied on complex chemical syntheses, such as molybdic acid-catalyzed epimerization, which often required harsh conditions and risked carbon skeletal rearrangements 3[3]. Today, biocatalytic pathways offer strict stereocontrol, ensuring the 13C label remains precisely at the C-2 position. This whitepaper details the mechanistic rationale, quantitative metrics, and self-validating experimental protocols for the enzymatic biosynthesis of D-[2-13C]talose.

Mechanistic Rationale for Biosynthetic Pathways

To synthesize D-[2-13C]talose with high isotopic fidelity, researchers rely on two primary biocatalytic routes:

Pathway A: C-2 Epimerization via Cellobiose 2-Epimerase (CE) Enzymes such as RmCE (from the thermophilic bacterium Rhodothermus marinus) catalyze the direct, reversible C-2 epimerization of D-[2-13C]galactose to D-[2-13C]talose1[1]. The mechanism involves a reversible deprotonation/reprotonation at C-2 mediated by active-site histidine residues4[4]. Because the enzyme strictly abstracts and replaces the proton without breaking C-C bonds, the 13C label at the C-2 position is perfectly preserved.

Pathway B: Keto-Aldo Isomerization via L-Ribose Isomerase (L-RI) An alternative route utilizes L-RI to convert the ketose D-[2-13C]tagatose into the aldohexose D-[2-13C]talose5[5]. While highly specific, this pathway requires D-[2-13C]tagatose as a starting material, which is often more expensive and harder to source than D-[2-13C]galactose.

Causality & Experience Insight: The RmCE pathway is highly preferred for its accessible substrate (D-galactose). However, RmCE exhibits a promiscuous side-activity: it slowly catalyzes the keto-aldo isomerization of galactose into tagatose1[1]. Because the epimerization to talose reaches equilibrium faster than the side-reaction to tagatose, the reaction time must be strictly controlled. Over-incubation leads to a severe drop in talose purity.

Visualizing the Biosynthetic Logic

PathwayLogic Gal D-[2-13C]Galactose (Substrate) Tal D-[2-13C]Talose (Target Product) Gal->Tal RmCE (C-2 Epimerization) Tag D-[2-13C]Tagatose (Side Product / Substrate) Gal->Tag RmCE (Isomerization Side-Reaction) Tag->Tal L-RI (Keto-Aldo Isomerization)

Fig 1: Enzymatic network for D-[2-13C]talose biosynthesis via RmCE and L-RI pathways.

Quantitative Pathway Comparison

To optimize the synthesis of D-[2-13C]talose, it is critical to compare the thermodynamic equilibria and yields of the available pathways.

ParameterRmCE Epimerization PathwayL-RI Isomerization PathwayChemical (Molybdate) Epimerization
Substrate D-[2-13C]GalactoseD-[2-13C]TagatoseD-[2-13C]Galactose
Enzyme/Catalyst Cellobiose 2-epimerase (RmCE)L-Ribose Isomerase (L-RI)Molybdic Acid
Reaction Type C-2 EpimerizationKeto-Aldo IsomerizationC-2 Epimerization
Equilibrium Ratio 53:19:28 (Gal:Tal:Tag)87:13 (Tag:Tal)~80:20 (Gal:Tal)
Max Yield ~8.5% - 20%~13%Variable
Primary Byproduct D-[2-13C]TagatoseNoneComplex degradation products
Isotopic Fidelity High (Strict stereocontrol)HighModerate (Risk of skeletal shifts)

Self-Validating Experimental Methodology

The following protocol details the RmCE-mediated synthesis of D-[2-13C]talose. To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system : it incorporates an in-line analytical step to verify the kinetic shift from epimerization to isomerization before proceeding to costly purification steps.

ProtocolWorkflow S1 1. Substrate Prep 100 mM D-[2-13C]Galactose in MOPS buffer (pH 6.3) S2 2. Biocatalysis RmCE addition (70°C) Kinetic window: 4-18h S1->S2 S3 3. In-line Validation HPLC-RID Aliquot Testing Monitor Talose:Tagatose ratio S2->S3 S3->S2 Ratio optimal S4 4. Quenching & Purification Heat inactivation (100°C) Anion-exchange chromatography S3->S4 S5 5. Structural Verification 13C-NMR Spectroscopy Confirm C-2 isotopic enrichment S4->S5

Fig 2: Self-validating experimental workflow for D-[2-13C]talose production and purification.

Step-by-Step Protocol:
  • Substrate Preparation: Dissolve D-[2-13C]galactose to a final concentration of 100 mM in 50 mM MOPS buffer. Adjust the pH to 6.3. Causality: RmCE exhibits optimal stability and activity at slightly acidic to neutral pH1[1].

  • Biocatalysis: Add purified RmCE (e.g., 10 U/mL) to the reaction mixture. Incubate the solution at 70 °C. Causality: RmCE is a thermophilic enzyme; operating at 70 °C increases the solubility of the substrate and prevents microbial contamination during prolonged incubations1[1].

  • In-Line Kinetic Validation (Self-Validation Step): At t = 4h, 8h, and 12h, extract 100 µL aliquots. Quench immediately by boiling for 5 minutes. Analyze via HPLC equipped with a Refractive Index Detector (RID) and a ligand-exchange column (e.g., Ca2+ or Pb2+ form).

    • Validation Logic: Calculate the ratio of D-[2-13C]talose to D-[2-13C]tagatose. If the talose concentration plateaus (~19-20% yield) while tagatose begins to aggressively accumulate, the optimal kinetic window has been reached. Proceed immediately to Step 4.

  • Quenching & Purification: Terminate the bulk reaction by heating at 100 °C for 10 minutes to denature the RmCE. Centrifuge to remove precipitated proteins. Purify the supernatant using strong anion-exchange chromatography to isolate D-[2-13C]talose from unreacted galactose and the tagatose byproduct.

  • Structural Verification: Lyophilize the purified fractions and analyze via 13C-NMR spectroscopy (D2O solvent). The spectrum must show a highly enriched signal corresponding to the C-2 position of D-talose, confirming that no isotopic scrambling occurred during the biocatalytic process.

References

  • National Center for Biotechnology Information (PMC)
  • D-Talose (2-¹³C, 99%)
  • Production of L-allose and D-talose from L-psicose and D-tagatose by L-ribose isomerase Taylor & Francis Online URL
  • [13C, 15N]2-Acetamido-2-deoxy-d-aldohexoses and Their Methyl Glycosides: Synthesis and NMR Investigations ResearchGate URL
  • Information on EC 5.1.3.

Sources

Foundational

An In-depth Technical Guide on the Epimerization Pathways of D-[2-¹³C]talose in Bacteria

Abstract D-talose, a rare aldohexose, holds significant promise in the pharmaceutical and biotechnology sectors as a chiral building block and a potential therapeutic agent.[1] Understanding its metabolic fate within mic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

D-talose, a rare aldohexose, holds significant promise in the pharmaceutical and biotechnology sectors as a chiral building block and a potential therapeutic agent.[1] Understanding its metabolic fate within microbial systems is paramount for developing efficient biocatalytic production methods and for elucidating its biological activities. This technical guide provides a comprehensive exploration of the epimerization pathways of D-talose in bacteria, with a specific focus on tracing the metabolic journey of D-[2-¹³C]talose. We delve into the key enzymatic players, provide detailed experimental protocols for isotopic labeling and analysis, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in carbohydrate chemistry, metabolic engineering, and drug discovery.

Introduction: The Significance of D-Talose and Its Microbial Metabolism

D-talose is a C2 epimer of D-galactose and a C4 epimer of D-mannose, existing in nature in only trace amounts.[2] Its unique stereochemistry makes it a valuable precursor for the synthesis of complex carbohydrates and glycosylated compounds with potential therapeutic applications.[1] The microbial world offers a rich reservoir of enzymes capable of transforming common sugars into these rare counterparts, a strategy often referred to as "Izumoring". This process leverages a series of enzymatic reactions, including isomerization and epimerization, to create a diverse array of monosaccharides.[3]

The study of D-talose metabolism in bacteria is crucial for several reasons:

  • Bioproduction: Engineering microorganisms to efficiently convert abundant and inexpensive sugars like glucose or galactose into D-talose is a key goal for industrial biotechnology.[4]

  • Drug Development: Understanding how bacteria process D-talose can inform the design of novel antimicrobial agents or reveal new therapeutic targets.

  • Fundamental Biology: Elucidating these metabolic pathways expands our knowledge of bacterial carbohydrate metabolism and the enzymatic evolution of rare sugar biosynthesis.[5]

To unravel these intricate pathways, stable isotope tracing using molecules like D-[2-¹³C]talose is an indispensable tool.[6] By introducing a ¹³C label at a specific position, we can follow the carbon skeleton of the sugar as it is metabolized by the cell, providing unambiguous evidence of enzymatic transformations.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for detecting and quantifying the incorporation of ¹³C into various metabolites.[8]

Key Enzymatic Players in D-Talose Epimerization

While a dedicated "D-talose epimerase" is not yet well-characterized in most bacteria, several enzymes with broader substrate specificities are implicated in its metabolism. The primary epimerization reactions involving D-talose are the interconversion to D-galactose (C2 epimerization) and potentially to other hexoses like D-allose.

Cellobiose 2-Epimerase: A Promising Catalyst for D-Galactose to D-Talose Conversion

Recent studies have identified cellobiose 2-epimerase (CE) as a key enzyme capable of catalyzing the C2 epimerization of D-galactose to D-talose.[4][9] The enzyme from Rhodothermus marinus (RmCE) has been shown to perform this conversion, although it also produces the keto-aldo isomer D-tagatose as a side product.[4]

The reaction can be summarized as: D-Galactose ⇌ D-Talose

This discovery is significant as it provides a direct enzymatic route for D-talose synthesis from a more common sugar.[4]

The "Izumoring" Cascade and Potential for D-Allose Formation

The "Izumoring" strategy involves a series of enzymatic steps to convert a common sugar into various rare sugars.[3] In the context of D-talose, a hypothetical pathway could involve its conversion to other epimers. For instance, D-allose is the C3 epimer of D-glucose.[10] While direct epimerization of D-talose to D-allose is not well-documented, engineered pathways in E. coli have demonstrated the production of D-allose from D-glucose through a cascade involving D-glucose isomerase, D-allulose 3-epimerase, and ribose-5-phosphate isomerase.[3] This highlights the potential for multi-enzyme systems to interconvert various rare sugars.

Investigating the Roles of Other Putative Epimerases and Aldolases

While their direct action on D-talose is not firmly established, other enzymes involved in sugar metabolism are worth investigating for their potential promiscuous activity.

  • N-Acyl-D-glucosamine 2-epimerase (AGE): This enzyme catalyzes the reversible epimerization of N-acyl-D-glucosamine to N-acyl-D-mannosamine.[11] While its primary substrates are N-acylated sugars, the possibility of it acting on non-acylated sugars like D-talose, albeit with lower efficiency, cannot be entirely ruled out and warrants further investigation. Some AGEs from cyanobacteria have shown high activity even in the absence of ATP.[12]

  • D-Threonine Aldolase (DTA): This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the reversible cleavage of D-threonine to glycine and acetaldehyde.[1] DTAs are known to act on various D-β-hydroxy-α-amino acids.[1] While their substrate specificity is generally considered to be for amino acids, the structural similarities to sugar molecules might allow for some level of interaction or promiscuous activity that would need to be experimentally verified.

Experimental Workflow: Tracing D-[2-¹³C]talose Metabolism

The following section outlines a detailed experimental workflow for investigating the epimerization pathways of D-[2-¹³C]talose in a model bacterium such as Escherichia coli. This protocol is a composite based on established methods for bacterial metabolomics and stable isotope tracing.[6][7][8]

Experimental Design and Isotope Labeling

The core of this investigation is to provide D-[2-¹³C]talose as the sole carbon source (or in combination with another unlabeled carbon source) to a bacterial culture and then analyze the intracellular metabolites for the presence and position of the ¹³C label.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_interpretation Interpretation bacterial_culture Bacterial Culture (e.g., E. coli) labeling_media Minimal Media with D-[2-13C]talose bacterial_culture->labeling_media Inoculation incubation Incubation (Time-course sampling) labeling_media->incubation quenching Rapid Quenching (e.g., Cold Methanol) incubation->quenching extraction Metabolite Extraction quenching->extraction nmr_sample_prep NMR Sample Preparation extraction->nmr_sample_prep nmr_acquisition 1D/2D NMR Data Acquisition nmr_sample_prep->nmr_acquisition data_analysis Spectral Analysis & Metabolite ID nmr_acquisition->data_analysis pathway_mapping Pathway Mapping data_analysis->pathway_mapping flux_analysis Metabolic Flux Analysis pathway_mapping->flux_analysis

Caption: Workflow for tracing D-[2-¹³C]talose metabolism in bacteria.

Step-by-Step Protocol for Isotope Labeling:

  • Bacterial Strain and Culture Conditions:

    • Select the bacterial strain of interest (e.g., E. coli K-12).

    • Grow a pre-culture overnight in a rich medium (e.g., LB broth).

    • Inoculate a minimal medium (e.g., M9 minimal medium) with the pre-culture. The minimal medium should initially contain a standard carbon source (e.g., glucose) to allow the culture to reach the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6).

  • Preparation of Labeling Medium:

    • Prepare a sterile minimal medium solution containing D-[2-¹³C]talose as the sole carbon source at a desired concentration (e.g., 2 g/L).

    • Alternatively, a mixture of labeled D-talose and an unlabeled carbon source can be used to study metabolic preferences.

  • Isotope Labeling:

    • Harvest the cells from the initial culture by centrifugation.

    • Wash the cell pellet with sterile, carbon-free minimal medium to remove any residual unlabeled carbon source.

    • Resuspend the cells in the prepared labeling medium containing D-[2-¹³C]talose.

    • Incubate the culture under appropriate conditions (e.g., 37°C with shaking).

  • Time-Course Sampling and Quenching:

    • Collect cell samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the dynamics of label incorporation.

    • Rapidly quench metabolic activity by transferring a known volume of the cell culture into a quenching solution, such as ice-cold 60% methanol, kept at -40°C.[13] This step is critical to prevent further metabolic changes after sampling.

Metabolite Extraction
  • Cell Lysis and Extraction:

    • Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

    • Resuspend the cell pellet in an extraction buffer, such as 75% ethanol.[13]

    • Perform cell lysis through methods like sonication or bead beating on ice to release intracellular metabolites.

    • Centrifuge the lysate to remove cell debris.

  • Sample Preparation for NMR:

    • Collect the supernatant containing the polar metabolites.

    • Lyophilize the supernatant to dryness.

    • Reconstitute the dried extract in a known volume of deuterium oxide (D₂O) containing an internal standard (e.g., DSS or TMSP) for NMR analysis.[8]

NMR Data Acquisition and Analysis

NMR Spectroscopy Parameters:

Parameter1D ¹H NMR1D ¹³C NMR2D ¹H-¹³C HSQC
Purpose Overall metabolite profileDirect detection of ¹³C-labeled metabolitesCorrelation of ¹H and ¹³C signals for unambiguous identification
Pulse Sequence Presaturation for water suppressionProton-decoupledStandard HSQC pulse sequence
Acquisition Time 1-2 seconds1-2 seconds0.1-0.2 seconds
Number of Scans 64-1282048-819264-256 per increment

Data Analysis Steps:

  • Spectral Processing:

    • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, phase correction, and baseline correction.

  • Metabolite Identification:

    • Compare the chemical shifts (δ) of the observed signals in both 1D and 2D NMR spectra to known values in metabolite databases (e.g., Human Metabolome Database (HMDB), Biological Magnetic Resonance Data Bank (BMRB)).[7]

    • The 2D ¹H-¹³C HSQC spectrum is particularly powerful for confirming the identity of labeled metabolites by correlating the proton and carbon signals of specific C-H groups.[7]

  • Pathway Mapping:

    • By identifying the ¹³C-labeled metabolites, you can reconstruct the metabolic pathways through which D-[2-¹³C]talose was processed. For example, the appearance of ¹³C at the C2 position of D-galactose would be strong evidence for the action of a C2 epimerase.

Interpreting the Data: Mapping the Epimerization Pathways

The analysis of the NMR data will reveal the fate of the ¹³C label from D-[2-¹³C]talose.

Hypothetical Epimerization Pathways and Expected ¹³C Labeling Patterns:

epimerization_pathways D_Talose D-[2-13C]Talose D_Galactose D-[2-13C]Galactose D_Talose->D_Galactose C2 Epimerase (e.g., Cellobiose 2-Epimerase) D_Allose D-[x-13C]Allose (via multi-step pathway) D_Talose->D_Allose Hypothetical Multi-enzyme Pathway D_Tagatose D-[2-13C]Tagatose D_Galactose->D_Tagatose Isomerase

Caption: Potential epimerization pathways of D-talose in bacteria.

  • Direct C2 Epimerization: If a C2 epimerase is active, you would expect to see the emergence of a signal corresponding to D-[2-¹³C]galactose. The relative intensities of the D-talose and D-galactose signals over time can provide information about the equilibrium of the reaction.

  • Isomerization to Ketoses: The formation of D-[2-¹³C]tagatose would indicate the presence of an isomerase acting on D-galactose.[4]

  • Further Metabolism: The ¹³C label may also appear in downstream metabolites of central carbon metabolism (e.g., glycolysis, pentose phosphate pathway) if D-talose or its epimers are further catabolized. This can be tracked by observing ¹³C enrichment in molecules like pyruvate, lactate, and amino acids.

Quantitative Analysis:

By integrating the peak areas of the labeled metabolites in the NMR spectra, it is possible to quantify their relative concentrations. This data can be used to estimate metabolic fluxes and determine the kinetic parameters of the involved enzymes.

MetaboliteExpected ¹³C PositionImplied Enzymatic Activity
D-GalactoseC2C2 Epimerase
D-TagatoseC2Isomerase (acting on D-galactose)
D-AlloseVariesMulti-step "Izumoring" pathway
Glycolytic IntermediatesVariesCatabolism of hexoses

Conclusion and Future Directions

The study of D-talose epimerization in bacteria is a rapidly evolving field with significant implications for biotechnology and medicine. The use of stable isotope tracing with D-[2-¹³C]talose, coupled with NMR spectroscopy, provides a powerful and unambiguous method for dissecting these complex metabolic networks. The protocols and conceptual framework presented in this guide offer a robust starting point for researchers seeking to explore the microbial metabolism of this intriguing rare sugar.

Future research should focus on:

  • Discovering and Characterizing Novel Epimerases: Identifying and characterizing new enzymes with high specificity and efficiency for D-talose conversion will be crucial for developing industrial bioproduction processes.

  • Metabolic Engineering of Bacterial Strains: Genetically modifying bacteria to enhance the expression of key epimerases and to block competing metabolic pathways will be essential for maximizing D-talose yields.

  • Exploring the Biological Roles of D-Talose: Investigating the effects of D-talose on bacterial physiology and its potential as an antimicrobial or signaling molecule will open up new avenues for therapeutic applications.

By combining the power of stable isotope tracing with modern techniques in molecular biology and enzymology, the scientific community is well-positioned to unlock the full potential of D-talose and other rare sugars.

References

  • Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes. PMC. [Link]

  • Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. PMC. [Link]

  • Biochemical properties and kinetic parameters of enzymes acting on D-allose. ResearchGate. [Link]

  • Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst. MDPI. [Link]

  • Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst. PMC. [Link]

  • Isolation and characterization of D-threonine aldolase, a pyridoxal-5'-phosphate-dependent enzyme from Arthrobacter sp. DK-38. PubMed. [Link]

  • N-acylglucosamine 2-epimerase. Wikipedia. [Link]

  • Engineering of Escherichia coli for D-allose fermentative synthesis from D-glucose through izumoring cascade epimerization. Frontiers. [Link]

  • Accurate Quantitative Isotopic 13C NMR Spectroscopy for the Determination of the Intramolecular Distribution of 13C in Glucose at Natural Abundance. ACS Publications. [Link]

  • A new D-threonine aldolase as promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids. ResearchGate. [Link]

  • Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. PMC. [Link]

  • Activating the d-Tagatose Production Capacity of Escherichia coli with Structural Insights into C4 Epimerase Specificity. PMC. [Link]

  • Enhanced Synthesis of Rare d‑Allose from d‑Glucose by Positively Pulling and Forcing Reversible Epimerization in Engineered Escherichia coli. ACS Figshare. [Link]

  • A new d-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids. RSC Publishing. [Link]

  • Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. Frontiers. [Link]

  • Question 23.6 a) Draw D-allose, the C3 epimer ... [FREE SOLUTION]. Vaia. [Link]

  • Protocol to quantitatively assess glycolysis and related carbon metabolic fluxes using stable isotope tracing in Crabtree-positive yeasts. PMC. [Link]

  • Efficient bioconversion of high-concentration d‑fructose into d‑mannose by a novel N‑acyl-d‑glucosamine 2‑epimerase from Thermobifida halotolerans. RSC Publishing. [Link]

  • Stable Isotope Methodology. Maastricht University. [Link]

  • Isomerization of D-galactose to D-tagatose and D-talose in alkaline solution. ResearchGate. [Link]

  • New N-acyl-D-glucosamine 2-epimerases from cyanobacteria with high activity in the absence of ATP and low inhibition by pyruvate. PubMed. [Link]

  • N-acetylglucosamine 2-Epimerase from Pedobacter heparinus: First Experimental Evidence of a Deprotonation/Reprotonation Mechanism. MDPI. [Link]

  • Evaluation of production and kinetics parameters of rare sugar (D-tagatose) using biocatalyst Arthrobacter globiformis. ResearchGate. [Link]

  • Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. MDPI. [Link]

  • Practical Guidelines for 13 C-Based NMR Metabolomics. Springer Nature Experiments. [Link]

  • New Insights into the Mechanism of CDP-d-Tyvelose 2-Epimerase: An Enzyme-Catalyzing Epimerization at an Unactivated Stereocenter. ACS Publications. [Link]

  • In Silico Analysis and Development of the Secretory Expression of D-Psicose-3-Epimerase in Escherichia coli. MDPI. [Link]

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Exploratory

D-[2-¹³C]Talose in Aqueous Solutions: Structural Dynamics, Stability, and Degradation Pathways

An In-Depth Technical Whitepaper for Drug Development Professionals and Carbohydrate Chemists Executive Summary The isotopic labeling of rare sugars provides an unprecedented window into carbohydrate structural dynamics,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals and Carbohydrate Chemists

Executive Summary

The isotopic labeling of rare sugars provides an unprecedented window into carbohydrate structural dynamics, metabolic tracing, and pharmaceutical stability. D-Talose, the C2 epimer of D-galactose, is a rare aldohexose that exhibits highly complex behavior in aqueous environments. By introducing a ¹³C label at the C2 position (D-[2-¹³C]talose), researchers can leverage nuclear magnetic resonance (NMR) spectroscopy to monitor mutarotation, tautomerization, and degradation with exquisite sensitivity.

This whitepaper provides a comprehensive technical analysis of D-[2-¹³C]talose stability in aqueous solutions. It details the mechanistic causality behind its structural shifts, outlines the primary degradation pathways (including the Lobry de Bruyn-van Ekenstein transformation and acid-catalyzed dehydration to 5-hydroxymethylfurfural), and establishes self-validating experimental protocols for stability assessment.

Aqueous Structural Dynamics: Mutarotation and Tautomerization

When dissolved in water, crystalline D-talose does not remain a static molecule; it immediately undergoes mutarotation—a dynamic equilibration between its cyclic hemiacetal forms and its open-chain aldehyde.

Unlike D-glucose, which exists almost exclusively (>99%) in pyranose forms, D-talose exhibits a much higher proportion of furanose tautomers. The causality lies in steric strain: in the pyranose ring of D-talose, the axial hydroxyl groups at C2 and C4 create significant 1,3-diaxial interactions. This destabilizes the six-membered ring, reducing the energy gap between the pyranose and five-membered furanose conformations. Consequently, up to six tautomeric forms (α/β-pyranose, α/β-furanose, open-chain aldehyde, and hydrate) can be detected and quantitated in aqueous solution using ¹³C NMR spectroscopy[1].

The Role of the[2-¹³C] Isotopic Probe

The C2 position is the stereocenter that differentiates talose from galactose. Labeling this specific carbon with ¹³C is a strategic choice for stability studies:

  • Direct Anomeric Coupling: The ¹³C nucleus at C2 exhibits distinct scalar couplings ( 1JC1,C2​ and 2JH1,C2​ ) with the adjacent anomeric center. These coupling constants are highly sensitive to the dihedral angles, allowing for unambiguous assignment of α and β configurations.

  • Isomerization Tracking: During alkaline degradation, the C2 carbon undergoes a hybridization change from sp3 (alcohol) to sp2 (ketone) as it isomerizes to D-tagatose. This results in a massive downfield chemical shift (from ~71 ppm to ~210 ppm), providing a noise-free, highly quantifiable degradation signal.

Degradation and Isomerization Pathways

The stability of D-[2-¹³C]talose is heavily dependent on the pH and temperature of the aqueous solution. It is susceptible to two primary degradation/isomerization pathways.

Base-Catalyzed Isomerization (Lobry de Bruyn-van Ekenstein)

Under neutral to alkaline conditions, D-talose undergoes the Lobry de Bruyn-van Ekenstein transformation. The base catalyzes the abstraction of the α-proton (at C2), leading to the formation of a transient 1,2-enediol intermediate. Because the stereochemistry at C2 is lost in the planar enediol, reprotonation can yield either the original D-talose, its C2 epimer D-galactose, or the corresponding ketohexose, D-tagatose[2].

Acid-Catalyzed Dehydration to HMF

In acidic aqueous solutions, aldohexoses degrade via dehydration (loss of three water molecules) to form 5-hydroxymethylfurfural (HMF), a primary degradation marker in pharmaceutical formulations. The reaction rates and HMF selectivities are significantly higher for ketoses (like tagatose) than for aldoses (like talose)[3]. The mechanistic bottleneck: Aldoses must first undergo a rate-limiting isomerization to a ketose before the rapid dehydration steps can occur[3]. Therefore, D-talose is relatively more stable against rapid HMF formation compared to its ketose counterpart, D-tagatose, unless the temperature is significantly elevated.

Pathway Talose D-[2-13C]Talose (Aldohexose) Enediol 1,2-Enediol Intermediate Talose->Enediol OH- (Base) HMF 5-Hydroxymethylfurfural (HMF) Talose->HMF H+ (Slow) Tagatose D-[2-13C]Tagatose (Ketohexose) Enediol->Tagatose Isomerization Galactose D-[2-13C]Galactose (C2 Epimer) Enediol->Galactose Epimerization Tagatose->HMF H+ (Acid) Dehydration

Caption: Isomerization and degradation pathways of D-[2-13C]talose in aqueous solutions.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks to differentiate between benign mutarotation and irreversible degradation.

Protocol 1: Real-Time ¹³C-NMR Monitoring of Mutarotation

Objective: To quantify the anomeric equilibrium of D-[2-¹³C]talose without interference from degradation. Self-Validation Mechanism: The inclusion of DSS- d6​ (4,4-dimethyl-4-silapentane-1-sulfonic acid) serves a dual purpose: chemical shift referencing and absolute mass quantification. If the sum of the integrated areas of all talose anomeric C2 peaks decreases relative to the DSS- d6​ integral over time, it explicitly flags that irreversible degradation (not just equilibration) is occurring.

  • Sample Preparation: Dissolve 10 mg of D-[2-¹³C]talose in 600 µL of D2​O buffered with 50 mM sodium phosphate (pD 7.0) to prevent acid/base catalyzed degradation. Add 1 mM DSS- d6​ as the internal standard.

  • Temperature Equilibration: Pre-equilibrate the NMR spectrometer probe to exactly 25.0 °C to ensure kinetic consistency.

  • Data Acquisition: Immediately insert the sample and begin acquiring 1D ¹³C NMR spectra (with inverse gated ¹H decoupling to suppress Nuclear Overhauser Effect enhancements, ensuring quantitative integration) every 5 minutes for 4 hours.

  • Kinetic Analysis: Integrate the distinct C2 resonances for the α-pyranose, β-pyranose, α-furanose, and β-furanose forms.

  • Validation: Plot the integral of each form versus time to calculate the forward and reverse mutarotation rate constants. Verify that the sum of all talose integrals relative to DSS- d6​ remains constant (±2%).

Workflow Step1 1. Sample Preparation Dissolve D-[2-13C]talose in D2O Step2 2. Temperature Control Equilibrate NMR probe to 25°C Step1->Step2 Step3 3. Data Acquisition Record 13C & 1H-13C HSQC spectra Step2->Step3 Step4 4. Kinetic Analysis Integrate C2 resonances Step3->Step4 Step5 5. Validation Check mass balance via DSS-d6 Step4->Step5

Caption: Step-by-step workflow for real-time 13C-NMR monitoring of D-[2-13C]talose mutarotation.

Protocol 2: Accelerated Degradation and HMF Quantification

Objective: To determine the degradation kinetics of D-[2-¹³C]talose under acidic thermal stress. Self-Validation Mechanism: Utilizing a Diode Array Detector (DAD) in series with a Refractive Index (RI) detector. The DAD confirms the UV spectral purity of the HMF peak (ensuring no co-eluting humins), while the RI detector tracks the disappearance of the talose substrate. Mass balance closure (Substrate Consumed = HMF Formed + Side Products) validates the kinetic model.

  • Stress Conditions: Prepare a 100 mM solution of D-[2-¹³C]talose in 0.1 M HCl. Incubate in sealed glass ampoules at 120 °C.

  • Sampling: Withdraw ampoules at predefined intervals (e.g., 0, 15, 30, 60, 120 minutes) and immediately quench in an ice bath to halt degradation.

  • Chromatography: Inject 10 µL onto a strong cation-exchange HPLC column (e.g., Aminex HPX-87H) using 5 mM H2​SO4​ as the mobile phase at 0.6 mL/min.

  • Detection: Monitor HMF formation via DAD at 284 nm and talose depletion via RI detection.

  • Analysis: Calculate the pseudo-first-order degradation rate constant ( kobs​ ) from the natural log of substrate concentration versus time.

Quantitative Data Summaries

The following tables summarize the expected structural distribution and degradation kinetics of D-talose, highlighting the mechanistic differences dictated by its unique stereochemistry.

Table 1: Approximate Anomeric Equilibrium of D-Talose in Aqueous Solution (25°C)

Tautomeric FormApprox. Abundance¹³C Chemical Shift (C2)*Causality for Relative Abundance
α-Pyranose ~42%~71.5 ppmStabilized by the anomeric effect, partially offsetting 1,3-diaxial strain.
β-Pyranose ~29%~74.0 ppmEquatorial anomeric OH reduces steric clash, but lacks anomeric stabilization.
α-Furanose ~16%~76.2 ppmUnusually high (vs. glucose) due to the severe strain in the pyranose ring.
β-Furanose ~13%~77.5 ppmFavorable envelope conformation mitigates C2-C3 cis-interactions.

*Note: Chemical shifts are approximate values representative of aldohexose C2 environments relative to TMS.

Table 2: Comparative Degradation Kinetics (Acid-Catalyzed Dehydration to HMF at 120°C)

SubstrateSugar TypeRelative Dehydration RateMechanistic Bottleneck
D-Tagatose KetohexoseFast ( krel​ ~ 10)Direct dehydration of furanose tautomers via oxocarbenium ions.
D-Talose AldohexoseSlow ( krel​ ~ 1)Requires rate-limiting enolization to a ketose prior to dehydration.

References

  • Source: American Chemical Society (ACS)
  • Source: Thai Journal Online (ThaiJO)
  • Source: PubMed (NIH)

Sources

Foundational

Thermodynamic Profiling of D-[2-13C]Talose Isomers: A High-Resolution NMR Approach

Executive Summary The thermodynamic characterization of aldohexose tautomerization is a cornerstone of carbohydrate chemistry, directly impacting drug design, metabolic tracing, and the synthesis of rare sugars. While mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic characterization of aldohexose tautomerization is a cornerstone of carbohydrate chemistry, directly impacting drug design, metabolic tracing, and the synthesis of rare sugars. While most aldohexoses (e.g., D-glucose) overwhelmingly favor six-membered pyranose rings in aqueous solution, D-talose presents a unique thermodynamic landscape characterized by a highly populated furanose state. This whitepaper provides an in-depth technical guide to extracting and understanding the thermodynamic properties of D-talose isomers, emphasizing the critical role of site-specific isotopic labeling—specifically D-[2-13C]talose—in resolving complex tautomeric equilibria via Nuclear Magnetic Resonance (NMR) spectroscopy.

The Thermodynamic Landscape of D-Talose

In aqueous solution, reducing sugars undergo mutarotation, establishing a dynamic equilibrium between cyclic hemiacetals (pyranoses and furanoses) and acyclic intermediates (aldehydes and hydrates).

Unlike D-glucose, which exists >99% in pyranose forms, D-talose exhibits a remarkably high proportion of five-membered furanose tautomers[1]. This thermodynamic anomaly is driven by severe steric penalties inherent to its stereochemistry. D-Talose is the C2 epimer of D-galactose. In its most stable pyranose chair conformation ( 4C1​ ), the hydroxyl groups at C2 and C4 are both axial, creating a massive 1,3-diaxial steric clash. To relieve this internal strain, the molecule shifts its thermodynamic equilibrium, populating the furanose rings to a much greater extent than typical aldohexoses[2].

Table 1: Thermodynamic Distribution of D-Talose Isomers in D₂O at 30°C

Tautomeric FormEquilibrium Percentage (%)Relative Free Energy (ΔG, kcal/mol)
α-D-Talopyranose ~42.2%0.00 (Reference)
β-D-Talopyranose ~28.7%+0.23
α-D-Talofuranose ~17.9%+0.51
β-D-Talofuranose ~11.1%+0.80
Acyclic Hydrate ~0.05%+4.05
Acyclic Aldehyde ~0.03%+4.35

(Quantitative data synthesized from high-resolution ¹³C-NMR studies of aldohexose equilibria[3],[1])

TautomericEquilibrium Acyclic Acyclic Intermediate (Aldehyde / Hydrate) aP α-D-Talopyranose (~42.2%) Acyclic->aP k_αP bP β-D-Talopyranose (~28.7%) Acyclic->bP k_βP aF α-D-Talofuranose (~17.9%) Acyclic->aF k_αF bF β-D-Talofuranose (~11.1%) Acyclic->bF k_βF

Figure 1: Tautomeric equilibrium network of D-talose isomers via the acyclic form.

Causality & Mechanistic Insights: The Role of[2-13C] Labeling

Accurate thermodynamic profiling requires the precise quantitation of all tautomers. In unlabelled D-talose, the ¹H NMR signals of the furanose and pyranose anomeric protons heavily overlap, rendering direct integration impossible[4].

The strategic choice to utilize the D-[2-13C]talose isotopomer resolves this through several mechanistic advantages:

  • Breaking Spectral Degeneracy: The ¹³C label at C2 introduces large one-bond ( 1JC2,C1​ ) and two-bond ( 2JC2,H1​ ) scalar couplings. These couplings split the overlapping proton signals into distinct multiplets, allowing for unambiguous integration of the minor furanose anomers.

  • Conformational Sensitivity: The scalar couplings between the enriched C2 nucleus and adjacent protons (e.g., 3JC2,H4​ ) follow a Karplus-type relationship. This high sensitivity to dihedral angles allows researchers to definitively assign the ring puckering and anomeric configuration of each isomer in solution[5].

  • Preservation of Kinetic Integrity: Unlike [1-13C] labeling, which places the heavy isotope directly at the site of nucleophilic attack and hemiacetal cleavage, the[2-13C] label acts as an adjacent, non-interfering probe. This minimizes primary kinetic isotope effects at the reaction center, ensuring that the measured thermodynamic and kinetic parameters reflect the natural behavior of the sugar[6].

Experimental Methodology: NMR-Based Thermodynamic Profiling

To extract reliable thermodynamic data (ΔH°, ΔS°, ΔG°), the experimental protocol must be designed as a self-validating system. The following workflow ensures that kinetic artifacts do not contaminate thermodynamic calculations.

Protocol: Self-Validating Thermodynamic Extraction

Step 1: Sample Preparation & Matrix Control

  • Action: Dissolve 50 mM of D-[2-13C]talose in 99.9% D₂O containing a 50 mM phosphate buffer (pD 7.0).

  • Causality: D₂O is utilized to lock the rapidly exchanging hydroxyl protons, preventing signal broadening and simplifying the spin system. The phosphate buffer is critical because aldohexose anomerization is highly susceptible to acid/base catalysis; unbuffered solutions will yield erratic equilibration rates[6].

Step 2: Thermal Equilibration & Validation

  • Action: Incubate the sample in the NMR spectrometer at the target temperature (e.g., 30°C). Acquire rapid 1D ¹H-decoupled ¹³C spectra every 5 minutes.

  • Self-Validation: Do not proceed to data extraction until the system proves it has reached equilibrium. This is validated when the integration ratios of the four cyclic tautomers exhibit a variance of < 0.5% across three consecutive acquisitions.

Step 3: 2D EXSY Acquisition

  • Action: Perform 2D ¹³C-EXSY (Exchange Spectroscopy) using a mixing time array (e.g., 50, 100, 500 ms).

  • Causality: While 1D NMR provides the equilibrium constant ( Keq​ ), EXSY cross-peaks allow for the extraction of the unidirectional forward and reverse rate constants for the interconversion between pyranose and furanose forms, providing a complete kinetic profile[6].

Step 4: Van 't Hoff Analysis

  • Action: Repeat Steps 2 and 3 across a temperature array from 15°C to 60°C in 5°C increments. Plot ln(Keq​) versus 1/T .

  • Self-Validation: A linear regression with an R2>0.99 self-validates the assumption that the standard enthalpy of isomerization ( ΔH∘ ) remains constant over the observed temperature range. The slope ( −ΔH∘/R ) and intercept ( ΔS∘/R ) yield the fundamental thermodynamic parameters of the D-talose system.

Workflow Prep Sample Prep D-[2-13C]talose in D2O Eq Thermal Equilibration (Variance < 0.5%) Prep->Eq NMR NMR Acquisition 1D 13C & 2D EXSY Eq->NMR Thermo Thermodynamic Extraction Van 't Hoff Analysis NMR->Thermo

Figure 2: Self-validating NMR workflow for extracting thermodynamic parameters of D-talose.

References

  • [5] Zhu, Y., et al. "[13C,15N]2-Acetamido-2-deoxy-d-aldohexoses and Their Methyl Glycosides: Synthesis and NMR Investigations of J-Couplings Involving 1H, 13C and 15N." Journal of Organic Chemistry, 2006. URL:[Link]

  • [4] "Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars." ACS Journal of Organic Chemistry / PubMed Central, 2023. URL:[Link]

  • [6] Snyder, J. R., Johnston, E. R., Serianni, A. S. "D-Talose anomerization: NMR methods to evaluate the reaction kinetics." Journal of the American Chemical Society, 1989. URL:[Link]

  • [3] Zhu, Y., et al. "Acyclic forms of [1-(13)C]aldohexoses in aqueous solution: quantitation by (13)C NMR and deuterium isotope effects on tautomeric equilibria." Journal of Organic Chemistry / PubMed, 2001. URL:[Link]

  • [2] "Pyranose-furanose and anomeric equilibria: Influence of solvent and of partial methylation." ResearchGate, 1990. URL:[Link]

  • [1] "Chapter 1: Structures of the Open-chain Forms of Reducing Sugars, and their Carbonyl Group Reactions." Royal Society of Chemistry (RSC) Books, 2007. URL:[Link]

Sources

Exploratory

D-[2-13C]Talose: Mechanistic Insights, Metabolic Tracing, and Recent Discoveries in Rare Sugar Biochemistry

Executive Summary D-talose is a rare aldohexose and the C-2 epimer of D-galactose. While naturally scarce, its unique stereochemistry makes it a highly valuable scaffold for synthesizing bioactive compounds, including an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-talose is a rare aldohexose and the C-2 epimer of D-galactose. While naturally scarce, its unique stereochemistry makes it a highly valuable scaffold for synthesizing bioactive compounds, including antimicrobial and anti-inflammatory agents[1]. The advent of stable isotope labeling, specifically D-[2-13C]talose, has revolutionized the study of rare sugar metabolism, enzyme specificity, and glycosylation pathways[2]. By selectively enriching the C-2 position with Carbon-13, researchers can perform high-resolution biomolecular NMR to track metabolic fluxes, aldose-ketose interconversions, and stereochemical inversions in real-time without the background noise of an unlabeled carbon skeleton[2][3]. This whitepaper synthesizes recent literature, quantitative data, and field-proven protocols surrounding D-[2-13C]talose.

The Mechanistic Imperative for C-2 Isotopic Labeling

The choice of the C-2 position for isotopic labeling is not arbitrary; it is driven by the fundamental chemical behavior of aldohexoses.

Tracking Epimerization: D-talose differs from D-galactose exclusively at the C-2 stereocenter. Enzymes such as cellobiose 2-epimerase catalyze the reversible inversion of this equatorial hydroxyl group to an axial position[1][4]. A 13C label at C-2 provides a distinct NMR resonance that shifts dramatically upon stereochemical inversion, allowing precise kinetic measurements of the epimerization process.

Elucidating Aldose-Ketose Isomerization: The conversion of D-tagatose (a ketose) to D-talose (an aldose) involves the migration of the carbonyl group from C-2 to C-1 via an enediol intermediate[5]. During this process, the hybridization of C-2 changes from sp² (ketone) to sp³ (chiral hydroxyl). 13C NMR captures this profound chemical shift, enabling researchers to elucidate the transient intermediates of isomerase enzymes.

Recent Discoveries in Biosynthesis and Metabolism

Biocatalytic Synthesis via Cellobiose 2-Epimerase

Traditionally, D-talose synthesis required complex, multi-step chemical routes, such as the Lattrell-Dax inversion of D-galactose[4]. Recently, it was discovered that cellobiose 2-epimerase (CE) from Rhodothermus marinus can directly convert D-galactose into D-talose[1]. Because CE operates via a deprotonation-reprotonation mechanism at C-2, the enediol intermediate can undergo a proton shift to C-1, resulting in the formation of D-tagatose as an isomerization byproduct[1].

L-Ribose Isomerase (L-RI) Pathway

L-RI from Cellulomonas parahominis has demonstrated the ability to catalyze the aldose-ketose interconversion between D-tagatose and D-talose[5]. Immobilized L-RI systems have proven highly stable, maintaining activity over dozens of reaction cycles to produce D-talose at an industrial scale[5].

Metabolic Trapping via Galactokinase

In vivo studies using D-talose analogs have revealed a unique "metabolic trapping" mechanism. D-talose enters the D-galactose metabolic pathway and is readily phosphorylated by galactokinase to form D-talose-1-phosphate[6]. The causality here lies in enzyme promiscuity: galactokinase tolerates both equatorial (galactose) and axial (talose) C-2 hydroxyls. However, the subsequent enzyme in the pathway, galactose-1-phosphate uridyltransferase, is highly stereospecific. The axial C-2 hydroxyl of D-talose-1-phosphate creates severe steric hindrance in the active site, preventing the formation of the UDP-sugar complex[6]. Consequently, the metabolite accumulates in tissues such as the liver, making D-talose derivatives highly valuable for metabolic imaging[6].

Pathway Gal D-Galactose Tag D-Tagatose Gal->Tag Isomerization Byproduct Tal D-[2-13C]Talose Gal->Tal Cellobiose 2-Epimerase Tag->Tal L-Ribose Isomerase Tal1P D-[2-13C]Talose-1-Phosphate Tal->Tal1P Galactokinase (Liver/Tumor) Trap Metabolic Trapping Tal1P->Trap Blocked by Uridyltransferase

Enzymatic pathways governing D-talose synthesis and metabolic trapping.

Quantitative Data: NMR Shifts and Equilibrium Thermodynamics

To facilitate accurate tracking of D-[2-13C]talose, the specific chemical shifts of its anomeric forms must be referenced. The 13C label at C-2 will predominantly appear at 72.2 ppm and 73.0 ppm in aqueous solution.

Table 1: 13C NMR Chemical Shifts of D-Talose Anomers (75 MHz in D₂O) [3]

Anomeric FormC-1 (ppm)C-2 (13C Label)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
α-pyranose96.172.2 71.166.672.663.0
β-pyranose95.673.0 70.169.977.162.7
α-furanose102.476.7 73.383.372.164.3
β-furanose98.072.1 72.683.972.364.4

Note: In aqueous solutions, aldohexoses also exhibit trace acyclic forms (aldehydes and hydrates) which can be quantified using high-resolution 13C NMR[7].

Table 2: Enzymatic Equilibrium Yields for D-Talose Production

SubstrateEnzymeEquilibrium Ratio (Substrate : Products)Reference
D-GalactoseCellobiose 2-Epimerase53% Galactose : 28% Tagatose : 19% Talose[1]
D-TagatoseL-Ribose Isomerase87% Tagatose : 13% Talose[5]

Experimental Methodologies

Protocol 1: Enzymatic Synthesis and Isotopic Tracking of D-[2-13C]Talose

This protocol utilizes L-ribose isomerase to convert D-[2-13C]tagatose to D-[2-13C]talose, using NMR to validate the structural conversion.

  • Substrate Preparation: Dissolve D-[2-13C]tagatose in 50 mM glycine-NaOH buffer (pH 9.0) to achieve a final concentration of 10% (w/w)[5]. Causality: The alkaline pH optimizes the ionization state of the catalytic residues in L-RI.

  • Biocatalyst Addition: Introduce immobilized L-ribose isomerase (L-RI) (e.g., 1000 units) to the reaction mixture[5].

  • Incubation: Maintain the reaction in a shaking incubator at 40 °C for 4 hours to reach thermodynamic equilibrium[5].

  • NMR Acquisition: Extract an aliquot, lyophilize, and resuspend in D₂O. Acquire 13C {1H} decoupled spectra at 75 MHz or 150 MHz[3][7].

  • Self-Validation Step: Confirm the emergence of the C-2 pyranose signals at 72.2 ppm (α-anomer) and 73.0 ppm (β-anomer). The absence of these peaks indicates enzyme denaturation or failure to reach equilibrium[3].

Workflow Step1 1. Substrate Prep (D-[2-13C]Tagatose) Step2 2. L-RI Addition (40°C Incubation) Step1->Step2 Step3 3. 13C NMR (Monitor C-2 Shift) Step2->Step3 Step4 4. Flux Analysis (Quantify Yield) Step3->Step4

Step-by-step workflow for 13C NMR metabolic flux analysis of D-talose.

Protocol 2: In Vivo Metabolic Trapping Assay

This protocol leverages the stereospecificity of the galactose metabolic pathway to trap D-talose derivatives in target tissues.

  • Administration: Administer the D-talose analog (e.g., 60 mg/kg) intravenously to the biological model[6].

  • Tissue Extraction: Harvest target tissues (e.g., liver or tumor) 10 minutes post-injection[6]. Causality: Galactokinase acts rapidly; waiting longer than 10 minutes risks non-specific degradation.

  • Phosphorylation Tracking: Subject the tissue homogenate to NMR or radio-TLC to monitor the conversion of the analog to talose-1-phosphate[6].

  • Self-Validation Step: Analyze the extract for uridylate derivatives. The complete absence of UDP-talose confirms the metabolic block at galactose-1-phosphate uridyltransferase, validating the trapping mechanism[6].

Sources

Protocols & Analytical Methods

Method

Application Note: ¹³C NMR Spectroscopy Methods for D-[2-¹³C]talose

Target Audience: Structural Biologists, Carbohydrate Chemists, and Drug Development Professionals Technique: High-Resolution ¹³C Nuclear Magnetic Resonance (NMR), Saturation-Transfer NMR (ST-NMR) Introduction: The Comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Carbohydrate Chemists, and Drug Development Professionals Technique: High-Resolution ¹³C Nuclear Magnetic Resonance (NMR), Saturation-Transfer NMR (ST-NMR)

Introduction: The Complexity of D-Talose Mutarotation

D-talose, an aldohexose and the C-2 epimer of D-galactose, exhibits one of the most complex mutarotation profiles among reducing sugars. Unlike D-glucose, which exists almost exclusively in pyranose forms, D-talose possesses a highly destabilized pyranose ring due to severe steric clashes between its axial hydroxyl groups. Consequently, when dissolved in aqueous solution, D-talose establishes a dynamic equilibrium comprising six distinct tautomers: α/β-pyranoses, α/β-furanoses, and two acyclic forms (the aldehyde and the gem-diol hydrate) [1].

Understanding the kinetics and thermodynamics of this anomerization is critical for researchers developing talose-based nucleoside analogs or investigating rare sugar metabolism. However, standard ¹H and natural-abundance ¹³C NMR are insufficient to resolve the rapid furanose-pyranose interconversions or detect the trace acyclic intermediates.

The Rationale for C-2 Isotopic Enrichment: Utilizing D-[2-¹³C]talose (99% ¹³C enrichment at the C-2 position) provides a transformative analytical advantage. The C-2 nucleus is immediately adjacent to the anomeric center (C-1). Labeling this specific position achieves three mechanistic goals:

  • Sensitivity Amplification: It boosts the signal-to-noise ratio of the C-2 resonance by ~100-fold, allowing the direct observation of the obligate acyclic aldehyde intermediate (<0.1% population) which mediates all ring interconversions.

  • Resolution of Overlap: It isolates the C-2 chemical shifts from the heavily congested C-3/C-4 bulk region of the carbohydrate spectrum.

  • Kinetic Probing: It enables the use of ¹³C Saturation-Transfer NMR (ST-NMR) to quantify unidirectional ring-opening ( kopen​ ) and ring-closing ( kclose​ ) rate constants by tracking magnetization transfer through the C-2 nucleus [1].

Mechanistic Pathway and Tautomeric Equilibrium

The interconversion of D-talose tautomers does not occur via direct ring expansion or contraction. Instead, every cyclic form must undergo a ring-opening event to form the acyclic aldehyde, which subsequently recyclizes. The high proportion of furanose forms (~31% total) is a direct consequence of the relief of angular strain and axial-axial repulsions present in the talopyranose chairs [2].

D_Talose_Mutarotation Aldehyde Acyclic Aldehyde (< 0.1%) Hydrate Acyclic Hydrate (< 0.1%) Aldehyde->Hydrate +H₂O AlphaPyr α-D-Talopyranose (~40%) Aldehyde->AlphaPyr C1-C5 cyclization BetaPyr β-D-Talopyranose (~29%) Aldehyde->BetaPyr C1-C5 cyclization AlphaFur α-D-Talofuranose (~16%) Aldehyde->AlphaFur C1-C4 cyclization BetaFur β-D-Talofuranose (~15%) Aldehyde->BetaFur C1-C4 cyclization

Fig 1. Mutarotation network of D-talose showing acyclic intermediates and cyclic tautomers.

Quantitative Data: Equilibrium Composition and Chemical Shifts

The table below summarizes the thermodynamic equilibrium of D-talose in D₂O at 30 °C, alongside the specific ¹³C chemical shifts for the labeled C-2 position. The distinct chemical shifts for each tautomer validate the use of the C-2 label as an isolated reporter for each species[3].

Tautomeric FormEquilibrium Population (%)¹³C-2 Chemical Shift (ppm)Structural Driver for Stability
α-D-Talopyranose ~40.072.2Primary thermodynamic sink; stabilized by anomeric effect.
β-D-Talopyranose ~29.073.0Destabilized relative to glucose due to C-2/C-4 axial clashes.
α-D-Talofuranose ~16.076.7Relief of pyranose ring strain; highly flexible envelope.
β-D-Talofuranose ~15.072.1Relief of pyranose ring strain.
Acyclic Hydrate < 0.1~74.0Non-reactive dead-end equilibrium from the aldehyde.
Acyclic Aldehyde < 0.1~78.0Obligate reactive intermediate for all mutarotation events.

Experimental Protocol: Kinetic Analysis via ¹³C ST-NMR

Standard 1D EXSY (Exchange Spectroscopy) is often inadequate for D-talose because the furanose interconversion rates are extremely fast, leading to signal decay before cross-peaks can be reliably integrated. Saturation-Transfer NMR (ST-NMR) is the superior choice. By selectively saturating the C-2 resonance of a highly populated state (e.g., α-pyranose) and monitoring the intensity drop in the intermediate aldehyde C-2 resonance, we can calculate the exact rate of ring opening.

Phase 1: Self-Validating Sample Preparation

Causality Note: Mutarotation is highly sensitive to acid/base catalysis. Trace alkali from standard borosilicate glass NMR tubes can accelerate kinetics by orders of magnitude, rendering data irreproducible.

  • Tube Passivation: Soak 5 mm NMR tubes in 0.1 M DCl in D₂O for 24 hours. Rinse thoroughly with unbuffered D₂O and dry under a stream of N₂.

  • Buffer Preparation: Prepare a 50 mM sodium acetate/acetic acid-d₄ buffer in D₂O. Adjust the pD to exactly 5.0 (pH meter reading + 0.4) to minimize base-catalyzed ring opening.

  • Sample Dissolution: Dissolve 25 mg of D-[2-¹³C]talose in 600 µL of the prepared buffer. Add 1 µL of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.0 ppm).

  • Equilibration: Allow the sample to equilibrate at the target probe temperature (e.g., 30 °C) inside the NMR spectrometer for at least 2 hours prior to acquisition. Verify equilibrium by acquiring two rapid 1D ¹³C spectra 30 minutes apart and ensuring peak integrals are static.

Phase 2: T1​ Relaxation Measurement

Causality Note: ST-NMR calculations rely on the Forsén-Hoffman equations, which require the intrinsic longitudinal relaxation time ( T1​ ) of the target nuclei. If T1​ is not measured accurately, the calculated kinetic rates will be fundamentally flawed.

  • Set the spectrometer to a ¹³C operating frequency of at least 150 MHz (600 MHz ¹H) to ensure adequate dispersion of the C-2 signals.

  • Run an Inversion-Recovery sequence (180° - τ - 90° - acquire).

  • Array the delay time ( τ ) from 0.1 s to 10 s across 12 increments.

  • Extract the T1​ values for the C-2 resonances of all four cyclic tautomers and the aldehyde intermediate. (Typical T1​ for carbohydrate ring carbons is 0.8 – 1.5 seconds).

Phase 3: ¹³C Saturation-Transfer (ST-NMR) Acquisition
  • Setup the ST-NMR Sequence: Use a standard 1D sequence with a presaturation pulse (presat - 90° - acquire).

  • Selective Saturation: Apply a low-power continuous wave (CW) or DANTE pulse precisely at the resonance frequency of the α-D-talopyranose C-2 nucleus (72.2 ppm).

  • Saturation Time Array: Array the saturation time ( tsat​ ) from 0 to 5 seconds (approximately 3×T1​ ).

  • Control Experiment: Run a parallel experiment where the saturation pulse is applied to an empty region of the spectrum (e.g., 85 ppm) to account for off-resonance effects and baseline RF heating.

  • Data Extraction: Measure the steady-state magnetization ( Mz​ ) of the acyclic aldehyde C-2 peak (~78.0 ppm) as a function of tsat​ .

Phase 4: Kinetic Data Derivation

Using the Forsén-Hoffman model, the unidirectional rate constant for the ring opening of α-pyranose ( kopen​ ) is calculated using the observed decay in the aldehyde signal:

M0​Mz​(t)​=T1A​τ1A​​+τA​τ1A​​e−t/τ1A​

Where:

  • Mz​(t) is the magnetization of the aldehyde at saturation time t .

  • M0​ is the equilibrium magnetization of the aldehyde.

  • τA​ is the chemical lifetime of the aldehyde (inverse of the rate constant).

  • τ1A​ is the effective relaxation time during exchange.

By repeating this saturation protocol for the β-pyranose, α-furanose, and β-furanose C-2 peaks, a complete kinetic matrix of kopen​ and kclose​ for the entire D-talose system is constructed.

References

  • Snyder, J. R., Johnston, E. R., & Serianni, A. S. (1989). D-Talose anomerization: NMR methods to evaluate the reaction kinetics. Journal of the American Chemical Society, 111(7), 2681–2687. URL:[Link]

  • Poškaitė, G., Wheatley, D. E., Wells, N., Linclau, B., & Sinnaeve, D. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 88(19), 13908-13925. URL:[Link]

  • Lemieux, R. U., & Stevens, J. D. (1966). The proton magnetic resonance spectra and tautomeric equilibria of aldoses in deuterium oxide. Canadian Journal of Chemistry, 44(3), 249-262. URL:[Link]

Application

Application Notes and Protocols for Enzymatic Assays Utilizing D-[2-13C]talose as a Substrate

For Researchers, Scientists, and Drug Development Professionals Introduction D-Talose, a rare aldohexose, is of increasing interest in biomedical research due to its potential roles in activating defense-related genes an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Talose, a rare aldohexose, is of increasing interest in biomedical research due to its potential roles in activating defense-related genes and exhibiting anti-inflammatory and antimicrobial properties. Understanding the enzymatic pathways that metabolize D-talose is crucial for elucidating its biological functions and for the development of novel therapeutics. The use of stable isotope-labeled substrates, such as D-[2-13C]talose, provides a powerful tool for studying the kinetics and mechanisms of enzymes that act upon this rare sugar. The incorporation of a ¹³C label at a specific position allows for unambiguous tracking of the substrate's transformation into products using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This guide provides detailed application notes and protocols for enzymatic assays utilizing D-[2-13C]talose as a substrate, with a focus on the enzyme L-ribose isomerase.

Principle of the Assay

The enzymatic assay described herein is based on the reversible isomerization of D-talose to D-tagatose, catalyzed by L-ribose isomerase (L-RI). L-RI from Cellulomonas parahominis MB426 is known to have a broad substrate specificity, including the ability to interconvert D-talose and D-tagatose.[1] By using D-[2-¹³C]talose as the substrate, the progress of the reaction can be monitored by detecting the appearance of the product, D-[2-¹³C]tagatose. The ¹³C label at the C2 position provides a unique spectroscopic signature that distinguishes the product from the substrate.

The enzymatic reaction is as follows:

G cluster_0 Enzymatic Isomerization D-[2-13C]talose D-[2-13C]talose D-[2-13C]tagatose D-[2-13C]tagatose D-[2-13C]talose->D-[2-13C]tagatose L-ribose isomerase

Caption: Enzymatic conversion of D-[2-13C]talose to D-[2-13C]tagatose.

Featured Enzyme: L-Ribose Isomerase from Cellulomonas parahominis MB426

L-ribose isomerase from Cellulomonas parahominis MB426 is a suitable enzyme for this assay due to its documented activity on D-talose and its favorable biochemical properties.

PropertyValueReference
Enzyme L-ribose isomerase (L-RI)[2]
Source Organism Cellulomonas parahominis MB426[2]
Optimal pH 9.0[2]
Optimal Temperature 40°C[2][3]
Substrate Specificity Broad, includes L-ribose, D-lyxose, D-talose, D-mannose, L-gulose, and L-allose[1][2]
Cofactor Requirement Not dependent on metallic ions for activity[2]

Experimental Workflow

The general workflow for conducting an enzymatic assay with D-[2-¹³C]talose involves preparation of reagents, execution of the enzymatic reaction, quenching the reaction at specific time points, preparing the sample for analysis, and finally, data acquisition and analysis using either NMR or LC-MS.

G Reagent_Preparation Reagent Preparation (Buffer, Enzyme, Substrate) Enzymatic_Reaction Enzymatic Reaction (Incubation at 40°C) Reagent_Preparation->Enzymatic_Reaction Reaction_Quenching Reaction Quenching (e.g., Heat or Acid) Enzymatic_Reaction->Reaction_Quenching Sample_Preparation Sample Preparation (Extraction/Derivatization) Reaction_Quenching->Sample_Preparation Data_Acquisition Data Acquisition (NMR or LC-MS) Sample_Preparation->Data_Acquisition Data_Analysis Data Analysis (Quantification of Product) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for the enzymatic assay.

Protocol 1: ¹³C NMR-Based Enzymatic Assay

This protocol is ideal for continuous monitoring of the reaction and for obtaining detailed structural information about the substrate and product.

Materials and Reagents
  • D-[2-¹³C]talose (Substrate)

  • Recombinant L-ribose isomerase from C. parahominis MB426

  • Glycine-NaOH buffer (100 mM, pH 9.0)

  • Deuterium oxide (D₂O)

  • NMR tubes (5 mm)

  • High-field NMR spectrometer (≥ 500 MHz) equipped with a ¹³C probe

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 100 mM Glycine-NaOH buffer at pH 9.0.

    • Dissolve a known concentration of D-[2-¹³C]talose in the Glycine-NaOH buffer prepared with 90% H₂O and 10% D₂O (for NMR lock). A starting concentration of 10-50 mM is recommended.

    • Prepare a stock solution of L-ribose isomerase in the same buffer. The final enzyme concentration in the assay will need to be optimized, but a starting point of 0.1-1 µM is suggested.

  • NMR Spectrometer Setup:

    • Set the NMR spectrometer temperature to 40°C.

    • Tune and shim the spectrometer using a sample containing the reaction buffer and D-[2-¹³C]talose.

    • Acquire a reference ¹³C NMR spectrum of the substrate before adding the enzyme. This will serve as the t=0 time point.

  • Enzymatic Reaction and Data Acquisition:

    • Initiate the reaction by adding a small volume of the concentrated enzyme stock solution to the NMR tube containing the substrate solution.

    • Immediately begin acquiring a series of ¹³C NMR spectra at regular time intervals (e.g., every 5-10 minutes).

    • The appearance of a new resonance corresponding to the C2 of D-[2-¹³C]tagatose will indicate product formation.

  • Data Analysis:

    • Process the NMR spectra (Fourier transformation, phasing, and baseline correction).

    • Identify the unique ¹³C signals for the C2 of D-[2-¹³C]talose and D-[2-¹³C]tagatose.

    • Integrate the peak areas of the substrate and product signals at each time point.

    • Calculate the concentration of the product formed over time. The initial rate of the reaction can be determined from the linear phase of the product formation curve.

Protocol 2: LC-MS-Based Enzymatic Assay

This protocol is highly sensitive and suitable for high-throughput screening of enzyme inhibitors or for analyzing reactions with low substrate concentrations.

Materials and Reagents
  • D-[2-¹³C]talose (Substrate)

  • Recombinant L-ribose isomerase from C. parahominis MB426

  • Glycine-NaOH buffer (100 mM, pH 9.0)

  • Quenching solution (e.g., 1 M HCl or ice-cold methanol)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole) with a suitable column for sugar analysis (e.g., HILIC or amine-based column)

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 100 mM Glycine-NaOH buffer at pH 9.0.

    • Prepare a stock solution of D-[2-¹³C]talose in the buffer. A starting concentration in the micromolar to low millimolar range is appropriate for LC-MS.

    • Prepare a stock solution of L-ribose isomerase in the same buffer.

  • Enzymatic Reaction:

    • Set up a series of reaction tubes, each containing the reaction buffer and D-[2-¹³C]talose.

    • Pre-incubate the tubes at 40°C for 5 minutes.

    • Initiate the reactions by adding the enzyme to each tube.

    • At specific time points (e.g., 0, 2, 5, 10, 20, 30 minutes), stop the reaction in one tube by adding the quenching solution.

  • Sample Preparation for LC-MS:

    • After quenching, centrifuge the samples to pellet any precipitated protein (if an acid quench was used).

    • Transfer the supernatant to a new tube.

    • If necessary, perform a solid-phase extraction (SPE) to remove salts from the buffer.

    • Evaporate the samples to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried samples in the LC-MS mobile phase starting condition (e.g., 80% acetonitrile in water with 0.1% formic acid).

  • LC-MS Data Acquisition:

    • Inject the prepared samples onto the LC-MS system.

    • Separate the substrate and product using a suitable chromatographic gradient.

    • Monitor the mass-to-charge ratio (m/z) of the [M+H]⁺ or [M+Na]⁺ ions for both D-[2-¹³C]talose and D-[2-¹³C]tagatose. The ¹³C label will result in a +1 Da shift compared to the unlabeled sugars.

  • Data Analysis:

    • Integrate the peak areas of the extracted ion chromatograms for the substrate and product at each time point.

    • Create a standard curve using known concentrations of D-talose and D-tagatose to quantify the amounts in the experimental samples.

    • Plot the concentration of the product formed against time to determine the reaction rate.

Data Presentation and Interpretation

Quantitative data from the enzymatic assays should be presented clearly to facilitate interpretation.

Comparison of Assay Methods

Feature¹³C NMR-Based AssayLC-MS-Based Assay
Sensitivity Lower (mM range)Higher (µM to nM range)
Throughput LowerHigher
Information Structural information, real-time monitoringHigh sensitivity and specificity
Sample Prep MinimalMore extensive (quenching, extraction)
Cost Higher instrument costLower instrument cost, higher consumable cost

Troubleshooting

  • No product formation:

    • Verify enzyme activity with a known substrate (e.g., L-ribose).

    • Check the pH and temperature of the reaction.

    • Ensure the enzyme is properly folded and stored.

  • High background signal in MS:

    • Optimize the sample cleanup procedure to remove buffer salts and other interfering substances.

    • Use high-purity solvents and reagents.

  • Poor peak shape in LC:

    • Optimize the chromatographic conditions (mobile phase, gradient, column).

    • Ensure complete dissolution of the sample in the injection solvent.

Conclusion

The use of D-[2-¹³C]talose as a substrate in enzymatic assays provides a robust and specific method for studying the enzymes involved in its metabolism. Both NMR and LC-MS-based approaches offer unique advantages, and the choice of method will depend on the specific research question, required sensitivity, and available instrumentation. The protocols outlined in this guide provide a solid foundation for researchers to investigate the fascinating biochemistry of this rare sugar.

References

  • Kim, S. Y., et al. (2013). Cloning and characterization of the l-ribose isomerase gene from Cellulomonas parahominis MB426. Journal of Bioscience and Bioengineering, 115(4), 388-393. Available at: [Link]

  • Hung, X. G., et al. (2015). CHARACTERIZATION OF A RECOMBINANT L-RIBOSE ISOMERASE FROM GEODERMATOPHILUS OBSCURUS DSM 43160 AND APPLICATION OF THIS ENZYME TO THE PRODUCTION OF L-RIBOSE FROM L-ARABINOSE. Journal of Marine Science and Technology, 23(6), 8. Available at: [Link]

  • Oh, D. K., et al. (2015). Production of l-allose and d-talose from l-psicose and d-tagatose by l-ribose isomerase. Journal of Bioscience and Bioengineering, 120(5), 527-532. Available at: [Link]

  • Yoshida, H., et al. (2015). Essentiality of tetramer formation of Cellulomonas parahominis L-ribose isomerase involved in novel L-ribose metabolic pathway. Journal of Biochemistry, 158(2), 147-157. Available at: [Link]

  • Mahmood, T., et al. (2021). Immobilized L-ribose isomerase for the sustained synthesis of a rare sugar D-talose. International Journal of Biological Macromolecules, 183, 118-127. Available at: [Link]

  • Snyder, J. R., et al. (1987). D-Talose anomerization: NMR methods to evaluate the reaction kinetics. Journal of the American Chemical Society, 109(24), 7486-7491. Available at: [Link]

  • Cancilla, M. T., et al. (1998). Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. Analytical Chemistry, 70(4), 663-669. Available at: [Link]

Sources

Method

In Vivo Metabolic Tracing with D-[2-¹³C]talose: A Novel Probe for Galactose Metabolism

Application Note and Protocols Introduction: Unveiling Metabolic Pathways with Stable Isotopes In the intricate landscape of cellular metabolism, understanding the dynamic flow of nutrients is paramount to unraveling the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note and Protocols

Introduction: Unveiling Metabolic Pathways with Stable Isotopes

In the intricate landscape of cellular metabolism, understanding the dynamic flow of nutrients is paramount to unraveling the complexities of health and disease. Stable isotope tracing has emerged as a powerful and indispensable tool for researchers, enabling the real-time tracking of metabolic pathways in vivo.[1] By introducing molecules labeled with non-radioactive heavy isotopes, such as Carbon-13 (¹³C), we can follow the journey of these labeled atoms as they are incorporated into downstream metabolites. This methodology provides a quantitative measure of metabolic flux, offering a more dynamic picture than can be achieved with static metabolomic snapshots.[2]

While ¹³C-labeled glucose is a widely utilized tracer for central carbon metabolism, the exploration of other labeled sugars can provide unique insights into specific metabolic pathways.[3] This guide introduces D-[2-¹³C]talose, a novel tracer for investigating the D-galactose metabolic pathway. D-talose, a rare sugar and a C-2 epimer of D-galactose, presents a unique opportunity to probe the activity of key enzymes in galactose metabolism. The strategic placement of the ¹³C label at the C-2 position allows for precise tracking of the initial steps of its metabolic fate.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of D-[2-¹³C]talose for in vivo metabolic tracing. We will delve into the scientific rationale, provide detailed experimental protocols, and offer insights into data analysis and interpretation, all grounded in established scientific principles.

The Scientific Rationale: Probing the Galactose Pathway with D-[2-¹³C]talose

The selection of D-[2-¹³C]talose as a metabolic tracer is predicated on its likely entry into the Leloir pathway of galactose metabolism. Evidence from studies using a fluorinated analog of D-talose, 2-deoxy-2-[¹⁸F]fluoro-D-talose ([¹⁸F]FDT), strongly suggests that D-talose is recognized and phosphorylated by the enzyme galactokinase (GALK).[4] This initial phosphorylation step is crucial as it "traps" the sugar inside the cell, preventing its efflux.

The proposed metabolic fate of D-[2-¹³C]talose is initiated by its phosphorylation by galactokinase to produce D-[2-¹³C]talose-1-phosphate.[4] The ¹³C label at the C-2 position is retained in this phosphorylated intermediate, allowing for its detection and quantification. Interestingly, the subsequent enzyme in the Leloir pathway, galactose-1-phosphate uridyltransferase (GALT), appears to have a low affinity for the talose-1-phosphate analog.[4] This results in the accumulation of D-talose-1-phosphate, a phenomenon termed "metabolic trapping." This trapping effect makes D-[2-¹³C]talose a potentially excellent probe for measuring in vivo galactokinase activity.

The rationale for using the C-2 labeled variant stems from the desire to track the carbon backbone of the talose molecule through its initial metabolic conversion. The C-2 position is not lost during the initial phosphorylation, making it an ideal location for the isotopic label.

Experimental Design Considerations

A successful in vivo metabolic tracing study with D-[2-¹³C]talose requires careful planning and consideration of several key factors.

Animal Models

The choice of animal model will depend on the specific research question. Common models for metabolic studies include mice and rats. It is essential to consider the genetic background, age, and sex of the animals, as these factors can influence metabolism.

Tracer Administration

There are two primary methods for administering the tracer in vivo: bolus injection and continuous infusion.[3]

  • Bolus Injection: A single, rapid injection of the tracer. This method is useful for studying the initial uptake and rapid metabolism of the tracer.

  • Continuous Infusion: The tracer is administered at a constant rate over a defined period. This method is designed to achieve a steady-state level of isotopic enrichment in the plasma, which is crucial for metabolic flux analysis.[3]

The choice between these methods depends on the experimental goals. For quantifying galactokinase activity, a bolus injection followed by tissue collection at specific time points may be sufficient. For more detailed flux analysis, a continuous infusion to reach isotopic steady state is recommended.

Dosage and Formulation

The optimal dose of D-[2-¹³C]talose will need to be determined empirically for each animal model and experimental condition. A starting point can be extrapolated from studies using other ¹³C-labeled sugars, typically in the range of 20-50 mg/kg for a bolus injection. The tracer should be dissolved in a sterile, isotonic solution such as 0.9% saline for administration.

Fasting

To minimize the contribution of dietary sugars to the metabolic pathways under investigation, it is recommended to fast the animals for a period of 6-12 hours prior to tracer administration.[3] Water should be available ad libitum during the fasting period.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for an in vivo metabolic tracing study using D-[2-¹³C]talose in a mouse model.

Protocol 1: Animal Preparation and Acclimatization
  • Acclimatization: House the animals in a controlled environment (e.g., 12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week prior to the experiment to minimize stress.

  • Fasting: Transfer the animals to a clean cage with water but no food for 6-12 hours before the experiment.[3]

Protocol 2: Tracer Administration

Option A: Bolus Intravenous (IV) Injection

  • Tracer Preparation: Prepare a sterile solution of D-[2-¹³C]talose in 0.9% saline. A typical concentration is 25 mg/mL.

  • Injection: Gently warm the mouse's tail to dilate the tail vein. Administer a single bolus of the D-[2-¹³C]talose solution via the tail vein.

Option B: Continuous Intravenous (IV) Infusion

  • Catheterization: For continuous infusion, surgically implant a catheter into the jugular vein. Allow for a 3-5 day recovery period post-surgery.[3]

  • Tracer Preparation: Prepare a sterile solution of D-[2-¹³C]talose in 0.9% saline.

  • Bolus and Infusion: Administer an initial bolus dose to rapidly increase plasma enrichment, followed immediately by a continuous infusion using a syringe pump. The infusion duration is typically 90-120 minutes to approach isotopic steady state.[3]

Protocol 3: Sample Collection and Processing
  • Blood Collection: Collect small blood samples (e.g., 20-50 µL) from the tail vein or an arterial catheter at baseline and at regular intervals during the experiment (e.g., 0, 15, 30, 60, 90, 120 minutes). Collect blood into EDTA-coated tubes and immediately place on ice.

  • Plasma Separation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.

  • Tissue Collection: At the end of the experiment, euthanize the animal according to approved institutional guidelines. Rapidly excise the tissues of interest (e.g., liver, kidney, tumor) and immediately freeze-clamp them in liquid nitrogen to quench metabolism. Store the tissues at -80°C until metabolite extraction.

Protocol 4: Metabolite Extraction from Tissues
  • Homogenization: Pulverize the frozen tissue under liquid nitrogen to a fine powder.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the powdered tissue. Homogenize the mixture thoroughly.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet the protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

  • Drying: Dry the supernatant using a vacuum concentrator. The dried metabolite extract can be stored at -80°C until analysis.

Analytical Methods for ¹³C Enrichment Analysis

The analysis of ¹³C enrichment in metabolites is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

MS-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are highly sensitive and can detect and quantify the different mass isotopologues of a metabolite.[5] The mass isotopologues are molecules of the same metabolite that differ in the number of ¹³C atoms they contain. The relative abundance of these isotopologues provides information about the extent of label incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the position of the ¹³C label within a molecule.[6][7] This can be particularly useful for elucidating complex metabolic pathways. While generally less sensitive than MS, NMR is a powerful tool for positional isotopomer analysis.[7]

Data Analysis and Interpretation

The primary goal of data analysis is to determine the isotopic enrichment in D-talose-1-phosphate and potentially other downstream metabolites.

Isotopic Enrichment Calculation

The percentage of ¹³C enrichment in a metabolite is calculated by correcting for the natural abundance of ¹³C (approximately 1.1%). The mass isotopomer distribution data obtained from MS analysis is used for this calculation.

Metabolic Flux Analysis

For more advanced studies, the isotopic labeling data can be used in metabolic flux analysis (MFA) models. These computational models integrate the labeling data with a known metabolic network to calculate the rates (fluxes) of the biochemical reactions.

Visualizing the Workflow and Metabolic Pathway

Diagrams are essential for visualizing the experimental workflow and the proposed metabolic fate of D-[2-¹³C]talose.

G cluster_0 In Vivo Experiment cluster_1 Sample Analysis cluster_2 Data Interpretation Animal Model Animal Model Tracer Administration Tracer Administration Animal Model->Tracer Administration D-[2-13C]talose Sample Collection Sample Collection Tracer Administration->Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction LC-MS or GC-MS Analysis LC-MS or GC-MS Analysis Metabolite Extraction->LC-MS or GC-MS Analysis Data Analysis Data Analysis LC-MS or GC-MS Analysis->Data Analysis Isotopic Enrichment Isotopic Enrichment Data Analysis->Isotopic Enrichment Metabolic Flux Analysis Metabolic Flux Analysis Isotopic Enrichment->Metabolic Flux Analysis

Caption: Experimental workflow for in vivo metabolic tracing with D-[2-¹³C]talose.

G D-[2-13C]talose D-[2-13C]talose D-[2-13C]talose-1-phosphate D-[2-13C]talose-1-phosphate D-[2-13C]talose->D-[2-13C]talose-1-phosphate Galactokinase (GALK) ATP -> ADP Metabolic Trapping Metabolic Trapping D-[2-13C]talose-1-phosphate->Metabolic Trapping Low affinity for GALT

Caption: Proposed metabolic fate of D-[2-¹³C]talose in the D-galactose pathway.

Troubleshooting Common Experimental Challenges

Problem Possible Cause Solution
Low isotopic enrichment in tissues - Inefficient tracer delivery- Rapid clearance of the tracer- Low activity of galactokinase in the target tissue- Verify the administration technique (e.g., catheter placement)- Optimize the tracer dose and infusion rate- Select tissues known to have higher galactokinase activity (e.g., liver)
High variability between animals - Inconsistent fasting times- Stress during handling and injection- Genetic or age-related differences- Standardize the fasting protocol- Handle animals gently and consistently- Use age- and sex-matched animals from the same genetic background
Poor recovery of metabolites - Inefficient extraction protocol- Degradation of metabolites during processing- Optimize the extraction solvent and procedure- Keep samples on ice or in liquid nitrogen at all times

Conclusion and Future Perspectives

D-[2-¹³C]talose represents a promising new tool for the in vivo investigation of galactose metabolism. Its unique property of being a substrate for galactokinase followed by metabolic trapping as talose-1-phosphate offers a targeted approach to measure the activity of this key enzyme. This can have significant implications for studying diseases associated with altered galactose metabolism, such as galactosemia, and for evaluating the efficacy of drugs targeting this pathway.

Future studies should focus on further validating the metabolic fate of D-[2-¹³C]talose in different biological systems and exploring its application in various disease models. The combination of D-[2-¹³C]talose tracing with advanced analytical and computational methods will undoubtedly provide deeper insights into the complexities of sugar metabolism.

References

  • Metabolic pathway of 2-deoxy-2-[18F]fluoro-D-talose in mice: trapping in tissue after phosphorylation by galactokinase. PubMed. Available at: [Link]

  • EC 2.7.1.6: galactokinase. BRENDA Enzyme Database. Available at: [Link]

  • Pathways for the synthesis of dTDP-6-deoxy-L-talose, dTDP-Lrhamnose,... ResearchGate. Available at: [Link]

  • Visualizing 13 C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. ACS Publications. Available at: [Link]

  • Carbon-13 Nuclear Magnetic Resonance for Analysis of Metabolic Pathways (Chapter 20) - Methodologies for Metabolomics. Cambridge University Press. Available at: [Link]

  • Labelling analysis for ¹³C MFA using NMR spectroscopy. PubMed. Available at: [Link]

  • Isotope Tracing in Health and Disease. MDPI. Available at: [Link]

Sources

Application

Application Note: Robust Protocols for the Extraction and Preparation of D-[2-13C]talose for Mass Spectrometry and NMR Analysis

Introduction: The Significance of D-[2-13C]talose in Metabolic Research D-Talose is a rare aldohexose sugar, a C-2 epimer of galactose and a C-4 epimer of mannose, which is not commonly found in nature.[1] Its unique ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of D-[2-13C]talose in Metabolic Research

D-Talose is a rare aldohexose sugar, a C-2 epimer of galactose and a C-4 epimer of mannose, which is not commonly found in nature.[1] Its unique stereochemistry has led to investigations into its biological properties, with derivatives showing potential as antimicrobial and anti-inflammatory agents.[2] While naturally scarce, the true power of D-talose in a research context is unlocked when it is enriched with a stable isotope, such as Carbon-13.

D-[2-13C]talose is a powerful tool for researchers in drug development and metabolic analysis. The incorporation of a heavy carbon atom at a specific position provides a distinct mass signature, allowing scientists to trace the journey of the talose molecule through complex biological systems.[3][4] This enables precise metabolic flux analysis, the elucidation of novel biochemical pathways, and the quantification of metabolic turnover. Studies with analogous fluorinated talose suggest it may enter the D-galactose metabolic pathway, undergoing phosphorylation by galactokinase, which effectively traps it within the cell.[5] This makes D-[2-13C]talose an excellent probe for investigating cellular sugar metabolism.

This application note provides a comprehensive guide for the extraction and preparation of D-[2-13C]talose and its potential metabolites from cultured cells and tissue samples. The protocols are designed to ensure high recovery, sample integrity, and compatibility with downstream analytical platforms, specifically Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Core Principles for High-Fidelity Metabolite Extraction

As a Senior Application Scientist, my experience has shown that the quality of data generated by an MS or NMR instrument is fundamentally dictated by the quality of the sample preparation. A flawed extraction cannot be rectified by even the most advanced analytical hardware. The following principles are critical for success.

  • The Imperative of Metabolic Quenching: A living cell is a dynamic system with metabolic reactions occurring on a millisecond timescale. To capture an accurate snapshot of the metabolic state at the moment of sampling, all enzymatic activity must be halted instantly. This is achieved through rapid quenching, typically by flash-freezing the sample in liquid nitrogen.[6] Failure to quench effectively leads to artifactual changes in metabolite levels, rendering the data unreliable.

  • Achieving Comprehensive Lysis and Extraction: The goal is to efficiently disrupt cell membranes and organelles to release all intracellular metabolites, including D-[2-13C]talose and its phosphorylated derivatives, into a solvent. The choice of solvent is paramount. A common and highly effective method is a biphasic extraction using a methanol:chloroform:water system.[7] This partitions the sample into a polar phase (containing sugars, amino acids, and other hydrophilic molecules), a non-polar phase (containing lipids), and a solid pellet of precipitated protein and DNA, allowing for multi-omic analysis from a single sample.

  • Systematically Eliminating Interferences: Biological matrices are inherently "dirty." Proteins, salts, and lipids can suppress ionization in MS, broaden peaks in NMR, and foul analytical columns and instruments. Therefore, robust cleanup is not optional. Protein precipitation is an integral part of the solvent extraction itself. For the high salt concentrations often found in culture media and buffers, a subsequent desalting step, such as Solid-Phase Extraction (SPE), is crucial for high-quality MS data.[8]

  • Preserving Analyte Integrity: Sugars can be susceptible to degradation or isomerization under harsh chemical conditions (e.g., extreme pH or high temperatures).[9] All protocols should be performed at low temperatures (e.g., on ice or at 4°C) whenever possible to minimize potential degradation and ensure that the extracted molecules are representative of the in-vivo state.

Protocol I: Extraction from Adherent Cell Cultures

This protocol details the extraction of polar metabolites from adherent cells cultured in plates following incubation with D-[2-13C]talose.

Methodology
  • Metabolic Labeling: Culture cells to the desired confluency. Introduce D-[2-13C]talose into the medium at the final desired concentration and incubate for the specified duration.

  • Quenching: Aspirate the culture medium. Immediately place the culture plate on a bed of dry ice or a pre-chilled metal block. Wash the cells twice with 1 mL of ice-cold 75 mM ammonium carbonate (pH 7.3) to remove extracellular metabolites. Aspirate the final wash completely.

  • Metabolite Lysis & Extraction:

    • Add 1 mL of an ice-cold extraction solvent mixture of Methanol:Water (80:20 v/v) directly to the washed cell monolayer in the plate.

    • Place the plate on a rocker or orbital shaker at 4°C for 10 minutes to ensure complete lysis and extraction.

    • Using a cell scraper, scrape the cells from the surface of the plate into the solvent.

  • Homogenate Collection & Protein Precipitation:

    • Transfer the cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.

    • Vortex briefly (5 seconds).

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites including D-[2-13C]talose, to a new clean, pre-chilled microcentrifuge tube. The pellet can be stored at -80°C for other analyses (e.g., protein or DNA quantification).

  • Sample Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Ensure the temperature is set to a low level (e.g., 30°C) to prevent degradation.

  • Storage: Store the dried extract at -80°C until ready for final preparation for MS or NMR analysis.

Extraction_from_Cultured_Cells Start Labeled Adherent Cells in Plate Quench Quench Metabolism (Wash with Cold Buffer) Start->Quench Extract Add Cold 80% Methanol & Scrape Cells Quench->Extract Collect Collect Lysate in Tube Extract->Collect Centrifuge Centrifuge (14,000 x g, 4°C) to Pellet Debris Collect->Centrifuge Supernatant Collect Supernatant (Polar Metabolites) Centrifuge->Supernatant Dry Dry Extract (Vacuum Concentrator) Supernatant->Dry End Store Dried Extract at -80°C Dry->End Extraction_from_Tissue Start Snap-Frozen Tissue Sample Weigh Weigh 20-50 mg Frozen Tissue Start->Weigh Homogenize Homogenize in MeOH:CHCl3:H2O (with beads) Weigh->Homogenize PhaseSep Induce Phase Separation (Add CHCl3 & H2O) Homogenize->PhaseSep Centrifuge Centrifuge (14,000 x g, 4°C) PhaseSep->Centrifuge Collect Collect Upper Aqueous Phase (Polar Metabolites) Centrifuge->Collect Dry Dry Extract (Vacuum Concentrator) Collect->Dry End Store Dried Extract at -80°C Dry->End

Caption: Biphasic extraction workflow for tissue samples.

Protocol III: Desalting via Hydrophilic Interaction (HILIC) SPE

This purification step is highly recommended for all samples destined for MS analysis to remove salts and other highly polar interferences that can suppress analyte ionization.

Parameter Specification Rationale
SPE Sorbent HILIC (e.g., silica, amide) Retains polar analytes like sugars from high organic solvent.
Conditioning Solvent 1 mL Acetonitrile Equilibrates the stationary phase for organic conditions.
Equilibration Solvent 1 mL 95:5 Acetonitrile:Water Primes the sorbent for sample loading conditions.
Sample Loading Reconstitute in 200 µL 95:5 ACN:H2O Ensures analyte retention on the HILIC sorbent.
Wash Solvent 1 mL 95:5 Acetonitrile:Water Removes non-retained, less polar compounds and salts.

| Elution Solvent | 1 mL 50:50 Acetonitrile:Water | Disrupts hydrophilic interactions to elute the retained sugar. |

Methodology
  • Reconstitute: Reconstitute the dried metabolite extract in 200 µL of 95:5 (v/v) acetonitrile:water. Vortex and centrifuge to pellet any insoluble material.

  • Condition & Equilibrate: Condition and equilibrate the HILIC SPE cartridge according to the table above.

  • Load: Load the reconstituted sample supernatant onto the SPE cartridge. Collect the flow-through and re-load it onto the cartridge to maximize binding.

  • Wash: Wash the cartridge with 1 mL of 95:5 acetonitrile:water to remove salts.

  • Elute: Elute the D-[2-13C]talose with 1 mL of 50:50 acetonitrile:water into a clean collection tube.

  • Dry: Dry the eluted fraction in a vacuum concentrator. The sample is now desalted and ready for final preparation.

Final Sample Preparation for Instrumental Analysis

The final preparation step is tailored to the specific requirements of the analytical instrument.

ParameterLC-MS AnalysisNMR Analysis
Reconstitution Solvent 50:50 Acetonitrile:WaterDeuterated Solvent (e.g., D₂O, DMSO-d₆)
Typical Final Volume 50 - 100 µL550 - 600 µL
Analyte Concentration ~10-100 µg/mL [8]5-100 mg (sample dependent) [10]
Filtration Required (0.22 µm filter) [8]Recommended if particulates are visible [10]
Vessel 2 mL LC-MS Vial5 mm NMR Tube
Internal Standard Optional (Isotope-labeled analog)Optional (e.g., TMS, DSS) [10][11]
A. For LC-MS Analysis
  • Reconstitute the desalted, dried extract in 100 µL of 50:50 acetonitrile:water.

  • Vortex thoroughly.

  • Filter the solution through a 0.22 µm syringe filter into an appropriate LC-MS vial.

  • The sample is ready for injection.

B. For NMR Analysis
  • Ensure the dried extract is completely free of residual solvent.

  • Add 600 µL of a suitable deuterated solvent (e.g., D₂O) to the sample tube. [11]3. Vortex for at least 30 seconds to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube. [10]5. The sample is ready for shimming and acquisition.

Conclusion

The successful application of D-[2-13C]talose as a metabolic tracer hinges on meticulous and validated sample preparation. The protocols outlined in this note provide a robust framework for extracting, purifying, and preparing this valuable research compound from both cell culture and tissue matrices. By understanding and implementing these core principles—rapid quenching, efficient extraction, and thorough purification—researchers can generate high-fidelity data, leading to trustworthy and impactful insights into cellular metabolism.

References

  • Metabolic pathway of 2-deoxy-2-[18F]fluoro-D-talose in mice: trapping in tissue after phosphorylation by galactokinase. PubMed. Available at: [Link]

  • NMR-Based Method for Intramolecular 13C Distribution at Natural Abundance Adapted to Small Amounts of Glucose. ACS Publications. Available at: [Link]

  • Soluble sugar and starch extractions from plant tissues for isotope analysis. protocols.io. Available at: [Link]

  • Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst. MDPI. Available at: [Link]

  • Production of l-allose and d-talose from l-psicose and d-tagatose by l-ribose isomerase. Taylor & Francis Online. Available at: [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

  • 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. Available at: [Link]

  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. PMC. Available at: [Link]

  • A rapid sample preparation method for mass spectrometric characterization of N-linked glycans. PubMed. Available at: [Link]

  • Improving the extraction and purification of leaf and phloem sugars for oxygen isotope analyses. ResearchGate. Available at: [Link]

  • Draw the α- and β-anomers of d-talopyranose. Pearson+. Available at: [Link]

  • Sample Preparation Protocol for Open Access MS. University of Oxford Mass Spectrometry Research Facility. Available at: [Link]

  • D-Altrose-2-13C. Pharmaffiliates. Available at: [Link]

  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. ACS Publications. Available at: [Link]

  • Talose. Wikipedia. Available at: [Link]

  • Standardized protocols and procedures can precisely and accurately quantify non-structural carbohydrates. PMC. Available at: [Link]

  • Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells. MDPI. Available at: [Link]

  • D-talose-1-13C. PubChem. Available at: [Link]

  • Screening of biologically active monosaccharides: growth inhibitory effects of D-allose, D-talose, and L-idose against the nematode Caenorhabditis elegans. ResearchGate. Available at: [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Method Development for D-[2-13C]Talose Detection and Isotopic Flux Analysis

Biological Context & Analytical Challenges D-Talose is a rare aldohexose and a C2 epimer of galactose. Recently, it has garnered significant interest in metabolic research due to its specialized biological activities, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Context & Analytical Challenges

D-Talose is a rare aldohexose and a C2 epimer of galactose. Recently, it has garnered significant interest in metabolic research due to its specialized biological activities, including its ability to act as a carbon source for specific gut microbiota and its pronounced growth-inhibitory effects against the nematode Caenorhabditis elegans[1]. To study the metabolic fate and pathway integration of this rare sugar, stable isotope tracing using D-[2-13C]talose is employed.

However, quantifying trace isotopic monosaccharides in complex biological matrices presents severe analytical challenges. Underivatized sugars are highly polar, lacking the hydrophobicity required for retention on standard Reversed-Phase Liquid Chromatography (RPLC) columns. Furthermore, reducing sugars exist in a dynamic equilibrium between α and β anomers in solution, which causes severe peak broadening and splitting during chromatographic separation. While Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative, it often suffers from long column equilibration times and poor resolution of closely related epimers.

Mechanistic Principles of the Assay

To overcome these limitations, this protocol utilizes a pre-column derivatization strategy coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

  • PMP Derivatization to Prevent Anomerization: The sample is reacted with 1-phenyl-3-methyl-5-pyrazolone (PMP). Two molecules of PMP condense with the aldehyde group of one D-[2-13C]talose molecule. This reaction opens the sugar ring, locking it into a single stable derivative. This eliminates anomeric peak splitting, significantly increases the molecule's hydrophobicity for robust C18 retention, and adds a highly ionizable moiety that drastically lowers the Limit of Detection (LOD) in positive-ion Electrospray Ionization (ESI+)[2].

  • Volatile Base Optimization: Traditional PMP derivatization requires sodium hydroxide (NaOH) to maintain the alkaline environment necessary for the reaction. However, neutralizing NaOH generates high salt concentrations that cause severe MS ion suppression, necessitating tedious Solid-Phase Extraction (SPE) desalting. This protocol substitutes NaOH with liquid ammonia ( NH4​OH ). Ammonia provides the required basicity but can be easily evaporated via vacuum centrifugation, entirely eliminating the need for SPE and preventing sample loss[3].

  • Isotopic Resolution: The derivatized D-[2-13C]talose yields a precursor [M+H]+ ion of m/z 512.2. Collision-Induced Dissociation (CID) produces a dominant product ion at m/z 175.1, corresponding to the cleaved [PMP+H]+ moiety[4].

Analytical Workflow

Workflow Start Biological Sample (Spiked with IS) Extract Metabolite Extraction (Cold MeOH/H2O, 4°C) Start->Extract Deriv PMP Derivatization (NH4OH, 70°C, 30 min) Extract->Deriv Dry Vacuum Centrifugation (Removes Volatile NH3) Deriv->Dry Wash Liquid-Liquid Extraction (Chloroform Wash x3) Dry->Wash LC UHPLC Separation (BEH C18, pH 8.2) Wash->LC MS QqQ MS/MS (ESI+) MRM: 512.2 -> 175.1 LC->MS

Analytical workflow for PMP derivatization and LC-MS/MS quantification of D-[2-13C]talose.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. The inclusion of an isotopic internal standard normalizes extraction efficiency, while the targeted cleanup steps prevent false-positive signals.

Step 1: Metabolite Extraction

  • Homogenize the biological matrix (e.g., C. elegans pellet, plasma, or cell lysate) in 400 µL of cold 80% methanol.

  • Spike the homogenate with 10 µL of D-[U-13C6]glucose (1 µg/mL) to serve as the Internal Standard (IS).

  • Centrifuge at 21,000 × g for 15 minutes at 4°C to precipitate proteins and cellular debris.

  • Transfer the supernatant to a new microcentrifuge tube and dry completely under vacuum centrifugation.

Step 2: Ammonia-Mediated PMP Derivatization

  • Reconstitute the dried metabolite extract in 50 µL of LC-MS grade water.

  • Add 50 µL of 0.5 M PMP solution (prepared in methanol) and 50 µL of 28–30% ammonium hydroxide ( NH4​OH ) solution.

  • Vortex briefly and incubate the mixture at 70°C for 30 minutes in a thermomixer.

Step 3: Liquid-Liquid Extraction (LLE) Cleanup Causality Check: PMP is added in vast molar excess to drive the derivatization of trace sugars to completion. If injected directly, unreacted PMP will saturate the LC column and cause massive MS ion suppression.

  • Dry the reaction mixture completely via vacuum centrifugation to remove the volatile ammonia and methanol.

  • Reconstitute the dried pellet in 200 µL of LC-MS grade water.

  • Add 200 µL of chloroform, vortex vigorously for 30 seconds, and centrifuge at 10,000 × g for 3 minutes.

  • Carefully discard the lower organic (chloroform) layer, which contains the highly hydrophobic, unreacted free PMP.

  • Repeat the chloroform wash two additional times. The upper aqueous phase now contains the purified, highly polar PMP-monosaccharide derivatives[4].

Instrumental Parameters

Table 1: Dynamic MRM Transitions for Isotope Tracing All analytes are detected in positive ESI mode. The product ion m/z 175.1 is utilized across all transitions to maximize sensitivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Endogenous D-Talose511.2175.15025
D-[2-13C]Talose (Tracer) 512.2 175.1 50 25
D-[U-13C6]Glucose (IS)517.2175.15025

Table 2: UHPLC Gradient Conditions Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) maintained at 35°C. Flow rate: 0.4 mL/min.

Time (min)Mobile Phase A (25 mM NH4​OAc , pH 8.2)Mobile Phase B (Acetonitrile)
0.085%15%
7.082%18%
7.15%95%
8.55%95%
8.685%15%
11.085%15%
Data Analysis & Quality Control
  • Chromatographic Resolution: The M+1 natural isotope of highly abundant endogenous hexoses (e.g., D-glucose, D-galactose) will share the 512.2 m/z precursor mass of the D-[2-13C]talose tracer. Baseline chromatographic separation is therefore critical to prevent false-positive flux quantification. The BEH C18 column, combined with the optimized gradient, effectively resolves the D-talose derivative from its epimers[4].

  • Mobile Phase pH Causality: The PMP-sugar derivative contains a pyrazolone ring capable of tautomerization. Buffering Mobile Phase A to pH 8.2 with ammonium acetate stabilizes the enol form of the derivative, ensuring sharp, symmetrical peaks and highly reproducible retention times across large sample cohorts[4].

  • Self-Validation Check: The efficiency of the chloroform cleanup step can be validated by monitoring the solvent front. The absence of a massive, overloading peak at m/z 175.1 during the first 2 minutes of the LC run confirms that excess PMP has been successfully removed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; FAQs for D-[2-¹³C]Talose Synthesis

Welcome to the Technical Support Center for isotopic carbohydrate synthesis. As researchers and drug development professionals, you are likely aware that synthesizing rare ¹³C-labeled aldohexoses like D-talose presents u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for isotopic carbohydrate synthesis. As researchers and drug development professionals, you are likely aware that synthesizing rare ¹³C-labeled aldohexoses like D-talose presents unique thermodynamic and mechanistic challenges.

D-talose is the C2 epimer of D-galactose. Because the axial C2 hydroxyl group of talose is thermodynamically less stable than the equatorial C2 hydroxyl of galactose, standard epimerization techniques naturally favor the galactose isomer. Furthermore, when introducing a ¹³C label at the C2 position, the choice of catalytic method dictates not only the yield but the physical location of the isotope in the final product.

This guide provides field-proven methodologies, causal troubleshooting, and self-validating protocols to ensure high-yield, site-specific synthesis of D-[2-¹³C]talose.

Core Synthetic Strategies: The Causality of Isotopic Placement

To synthesize D-[2-¹³C]talose, you must choose between two primary pathways. Your choice dictates which ¹³C-labeled precursor you must purchase.

Pathway A: Stannylene Acetal-Mediated Epimerization (Direct C2 Inversion)

Developed by, this method utilizes dibutyltin oxide (Bu₂SnO) to form a 1,2-O-stannylene acetal complex. By pre-protecting the primary alcohol (forming 6-O-trityl-D-galactose), the molecule's solubility in organic solvents increases. The coordination geometry of the tin complex forcefully shifts the equilibrium toward the talose derivative, bypassing standard thermodynamic limits.

  • Mechanistic Causality: This is a direct inversion at the C2 stereocenter. The carbon skeleton remains intact.

  • Precursor Required: D-[2-¹³C]galactose .

Pathway B: Molybdate-Catalyzed Epimerization (The Bilík Reaction)

The classic aqueous method uses Mo(VI) species (e.g., molybdic acid) to catalyze the epimerization. However, as confirmed by ¹³C NMR mechanistic studies , the Bilík reaction does not invert the C2 hydroxyl directly. Instead, it proceeds via a 1,2-carbon shift . The C2–C3 bond is cleaved, and a new C1–C3 bond is formed, effectively swapping the C1 and C2 carbon atoms.

  • Mechanistic Causality: Because C1 and C2 swap positions, a label at C1 will migrate to C2.

  • Precursor Required: D-[1-¹³C]galactose . (Warning: Using D-[2-¹³C]galactose here will yield D-[1-¹³C]talose!)

Quantitative Method Comparison

ParameterPathway A: Stannylene AcetalPathway B: Molybdate (Bilík)
Required Precursor D-[2-¹³C]galactoseD-[1-¹³C]galactose
Isotope Mechanism Direct C2 Inversion (No shift)1,2-Carbon Shift (C1/C2 Swap)
Typical Yield 60% – 70%~20% (Thermodynamic limit)
Reaction Medium Benzene / Methanol (Reflux)Aqueous (pH 2.5–3.5, 90°C)
Primary Advantage High yield, efficient use of expensive isotopeSimple reagents, no protection steps
Primary Drawback Requires protection/deprotection stepsLow yield, requires tedious chromatography

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: High-Yield Synthesis via Stannylene Acetal

Use this method to maximize the yield of your expensive ¹³C precursor.

  • Tritylation (Protection): Dissolve D-[2-¹³C]galactose (1.0 eq) in anhydrous pyridine. Add trityl chloride (1.2 eq) and stir at 40°C for 16 hours. Extract with dichloromethane and wash with aqueous NaHCO₃.

    • Validation Checkpoint 1: Analyze via TLC (Hexane:EtOAc 1:1). The product (6-O-trityl-D-[2-¹³C]galactose) should show an Rf of ~0.4.

  • Stannylene Acetal Epimerization: Suspend the protected sugar in a 4:1 mixture of anhydrous benzene and methanol. Add dibutyltin oxide (Bu₂SnO, 1.1 eq). Reflux the mixture for 3 hours using a Dean-Stark trap for azeotropic dehydration. The solution will become homogeneous as the complex forms and epimerizes.

  • Isolation: Concentrate the mixture under reduced pressure. Purify the intermediate 6-O-trityl-D-[2-¹³C]talose via silica gel chromatography.

  • Detritylation: Dissolve the intermediate in a 9:1 mixture of trifluoroacetic acid (TFA) and water. Stir at room temperature for 30 minutes. Evaporate the solvent and crystallize the residue from ethanol/ether.

    • Validation Checkpoint 2: Perform ¹³C NMR. The enriched C2 peak of D-[2-¹³C]talose must appear at ~71.5 ppm , confirming the label remained at the C2 position and the epimerization was successful.

Protocol B: Aqueous Molybdate Epimerization (Bilík Reaction)

Use this method if you already possess D-[1-¹³C]galactose and prefer avoiding organic protecting groups.

  • Catalyst Preparation: Dissolve D-[1-¹³C]galactose (1.0 eq) in distilled water to a concentration of 10% w/v. Adjust the pH to 3.0 using dilute HCl.

  • Epimerization: Add ammonium heptamolybdate tetrahydrate (0.05 eq Mo). Heat the solution to 90°C for 3 hours.

  • Separation: Cool the mixture. The thermodynamic equilibrium will yield an ~80:20 mixture of D-[1-¹³C]galactose and D-[2-¹³C]talose. Pass the mixture through a Dowex 50W-X8 column (Ba²⁺ or Ca²⁺ form) using water as the eluent to separate the epimers.

    • Validation Checkpoint: Monitor the fractions via ¹³C NMR. The disappearance of the enriched C1 peak (~93 ppm) and the emergence of the enriched C2 peak (~71.5 ppm) validates that the 1,2-carbon shift occurred successfully.

Troubleshooting & FAQs

Q: I used the Bilík reaction on D-[2-¹³C]galactose, but my NMR shows the isotopic label is now at C1. What happened? A: You fell victim to the 1,2-carbon shift mechanism. The molybdate-catalyzed Bilík reaction cleaves the C2–C3 bond and forms a new C1–C3 bond, effectively swapping the C1 and C2 atoms . Your [2-¹³C] label migrated to the C1 position, yielding D-[1-¹³C]talose. To get D-[2-¹³C]talose via this method, you must start with D-[1-¹³C]galactose.

Q: Why is my yield stuck at 20% in the aqueous molybdate reaction? A: This is a strict thermodynamic limitation. D-galactose possesses an equatorial hydroxyl group at C2, making it significantly more stable than D-talose, which has an axial C2 hydroxyl. The aqueous equilibrium naturally halts at an ~80:20 ratio in favor of galactose. To break this thermodynamic ceiling, you must switch to the Stannylene Acetal method (Protocol A).

Q: Why did the stannylene acetal epimerization fail when I used unprotected D-[2-¹³C]galactose? A: Unprotected galactose has extremely poor solubility in the refluxing benzene/methanol solvent system required for the dibutyltin oxide reaction. Tritylation at C6 (forming 6-O-trityl-D-galactose) is not just for protection; the bulky hydrophobic group dramatically improves organic solubility and alters the coordination geometry of the tin intermediate, driving the epimerization forward to a 60-70% yield.

Q: How do I remove residual tin byproducts from Protocol A? A: Tin residues can be stubborn. After the epimerization step, partitioning the crude mixture between acetonitrile and hexanes (tin compounds prefer the hexane layer) before silica gel chromatography will effectively strip out residual dibutyltin derivatives.

Mechanistic Pathway Visualizations

Stannylene A D-[2-¹³C]Galactose (Label at C2) B 6-O-Trityl-D-[2-¹³C]galactose (Improved Solubility) A->B Trityl Chloride Pyridine C 1,2-O-Stannylene Acetal Complex (Bu₂SnO, Reflux) B->C Bu₂SnO Benzene/MeOH D 6-O-Trityl-D-[2-¹³C]talose (C2 Inversion, 60-70% Yield) C->D Epimerization (Thermodynamic Shift) E D-[2-¹³C]Talose (Label remains at C2) D->E Detritylation (TFA/H₂O)

Caption: Stannylene acetal-mediated epimerization workflow retaining the C2 isotopic label.

Bilik A D-[1-¹³C]Galactose (Label at C1) B Mo(VI) Complex (C1-C2 Bond Cleavage) A->B Molybdic Acid 90°C, pH 3 C D-[2-¹³C]Talose (Label shifted to C2) B->C 1,2-Carbon Shift (20% Yield)

Caption: Mechanism of the Bilík reaction showing the 1,2-carbon shift from C1 to C2.

References

  • Epimerization of Carbohydrates via Stannylene Acetals. A Practical Synthesis of D-Talose. Journal of Carbohydrate Chemistry (1998).[Link]

  • The Bílik Reaction. Topics in Current Chemistry (2001).[Link]

  • H₃PMo₁₂O₄₀ Immobilized on Amine Functionalized SBA-15 as a Catalyst for Aldose Epimerization. Molecules / PubMed Central (2018).[Link]

Optimization

Technical Support Center: Troubleshooting Low Sensitivity in D-[2-13C]Talose Mass Spectrometry

D-talose is a rare aldohexose and a C-2 epimer of galactose. When isotopically labeled at the C2 position (D-[2-13C]talose), it becomes a powerful tracer for elucidating rare sugar metabolism and complex flux analyses.

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Author: BenchChem Technical Support Team. Date: April 2026

D-talose is a rare aldohexose and a C-2 epimer of galactose. When isotopically labeled at the C2 position (D-[2-13C]talose), it becomes a powerful tracer for elucidating rare sugar metabolism and complex flux analyses. However, researchers frequently encounter severe sensitivity drop-offs, isobaric interference, and loss of positional isotope information during mass spectrometry (MS) workflows.

This technical guide bypasses generic advice to address the specific physicochemical barriers of D-[2-13C]talose, providing causal explanations and self-validating protocols to rescue your signal.

Part 1: Diagnostic Logic & Workflow

Before altering your sample preparation, it is critical to identify the exact point of failure in your MS pipeline. The diagram below outlines the logical progression for diagnosing and resolving D-[2-13C]talose signal loss.

MS_Troubleshooting Start Low D-[2-13C]talose Signal CheckIon Check Ionization Efficiency Start->CheckIon Deriv Derivatization (Methylamine) CheckIon->Deriv Neutral molecule Adduct Metal Adducts (Cs+) CheckIon->Adduct Avoid chemical prep CheckIso Isomer Interference? Deriv->CheckIso Adduct->CheckIso IMS Ion Mobility Spectrometry CheckIso->IMS Co-eluting epimers HILIC HILIC Chromatography CheckIso->HILIC Chromatographic fix CheckFrag Positional 13C Loss in MS/MS? IMS->CheckFrag HILIC->CheckFrag MRM Target C1-C2 Cleavage MRM CheckFrag->MRM Retain C2 label data

Workflow for resolving low sensitivity and isotopic loss in D-[2-13C]talose MS analysis.

Part 2: Frequently Asked Questions (Troubleshooting Guides)

Q1: Why is the baseline ionization efficiency of D-[2-13C]talose so poor, and what is the most robust way to enhance it?

The Causality: D-talose is a neutral carbohydrate. It lacks readily protonable (basic) or deprotonable (acidic) functional groups. In standard Electrospray Ionization (ESI), this results in exceptionally low ion yields and high susceptibility to matrix suppression. The Solution: You must alter the molecule's gas-phase thermodynamics. This is achieved either by chemical derivatization (e.g., reductive amination) to add a basic moiety, which has been shown to increase mass spectrometric sensitivity by 50- to 1000-fold[1], or by forming heavy metal adducts. If you wish to avoid derivatization, doping the mobile phase with Cesium (Cs+) to form [M + Cs]+ quasi-molecular ions provides a highly sensitive, rapid alternative that bypasses the need for protonation entirely[2].

Q2: During metabolic flux analysis, I am losing the 13C positional information during MS/MS fragmentation. How can I isolate the C2 label?

The Causality: Underivatized hexoses undergo complex cross-ring cleavages during Collision-Induced Dissociation (CID). A major fragmentation pathway involves the simultaneous loss of a fragment containing both the C1 and C2 carbons. If C1 and C2 are cleaved together, you cannot determine if the 13C label was at the C1 or C2 position. The Solution: Derivatize the D-[2-13C]talose with methylamine. This specific chemical modification fundamentally alters the fragmentation pathway. By converting the sugar to a methyltalosamine, the carbon-carbon bond between C1 and C2 becomes a highly favored cleavage site[3]. This allows you to monitor specific Multiple Reaction Monitoring (MRM) transitions that differentiate the C2 label from the C1 position.

Q3: How do I prevent isobaric interference from highly abundant hexoses like D-glucose or D-galactose in complex biological matrices?

The Causality: D-talose shares the exact same mass (m/z) and highly similar fragmentation patterns with other aldohexoses. Standard MS cannot distinguish them. Because D-talose is often present in trace amounts compared to glucose, overlapping signals will completely mask your 13C-talose peaks. The Solution: If High-Performance Anion-Exchange Chromatography (HPAEC) or HILIC fails to resolve the epimers, implement Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS). IMS separates ions based on their collision cross-section (CCS) in the gas phase. By forming adducts with divalent metal ions and amino acids (e.g., Co(II) and L-serine), D-talose can be unambiguously resolved from other glycopyranose isomers[4].

Part 3: Quantitative Strategy Comparison

The table below summarizes the trade-offs of various analytical strategies when attempting to rescue D-[2-13C]talose sensitivity.

Analytical StrategyTarget Ion SpeciesEstimated Sensitivity GainPositional 13C Retention (C2)Isomer Resolution Capability
Native ESI-MS [M+H]+ / [M-H]-Baseline (1x)Poor (C1/C2 co-loss)Low (Requires strict LC)
Metal Cationization [M+Cs]+Moderate (10x - 50x)PoorLow
Reductive Amination (2-AB) [M+H]+ (Tagged)High (100x - 500x)ModerateMedium
Methylamine Derivatization [M+H]+ (Methylamine)High (100x - 500x)Excellent (C1-C2 cleavage) Medium
IMS-MS (Co(II)/L-Ser) [Co(II) + (L-Ser-H) + Tal]+Moderate (10x - 50x)ModerateExcellent (CCS separation)

Part 4: Self-Validating Experimental Protocol

To successfully track the C2 label of D-[2-13C]talose while maximizing sensitivity, use the following methylamine derivatization protocol[3]. This protocol includes a built-in validation checkpoint to prevent sample loss.

Methylamine Derivatization for Positional 13C Tracking

Step 1: Reagent Preparation Prepare a fresh derivatization cocktail consisting of 0.5 M methylamine hydrochloride and 0.5 M sodium cyanoborohydride (NaCNBH₃) dissolved in a 70:30 mixture of Methanol:Water. Caution: NaCNBH₃ is highly toxic; perform in a fume hood.

Step 2: Reaction

  • Transfer the dried, extracted intracellular metabolite pellet (containing D-[2-13C]talose) into a tightly sealed microcentrifuge tube.

  • Resuspend the pellet in 50 µL of the derivatization cocktail.

  • Vortex for 30 seconds, then incubate in a heat block at 70°C for 60 minutes.

Step 3: Self-Validation Checkpoint Observe the color of the solution after the 60-minute incubation.

  • Valid: The solution remains clear or slightly pale yellow. The reductive amination was successful.

  • Failure: The solution has turned dark brown. Causality: The temperature was too high, or the pH was too basic, triggering the Maillard reaction and degrading your carbohydrate. Discard and repeat with stricter temperature control.

Step 4: Quenching and Cleanup Cool the samples to room temperature. Add 50 µL of 0.1% formic acid in water to quench the unreacted reducing agent. Centrifuge at 14,000 x g for 10 minutes to pellet any insoluble matrix debris. Transfer the supernatant to an LC vial.

Step 5: MS/MS Tuning Directly infuse a derivatized D-[2-13C]talose standard. Monitor the precursor ion [M+H]+ at m/z 213 (accounting for the 13C label and methylamine tag). Optimize the collision energy (CE) specifically for the product ions generated by the C1-C2 bond cleavage to accurately quantify the C2 isotopic enrichment.

References

  • Rapid, sensitive structure analysis of oligosaccharides. PNAS. Available at:[Link]

  • Sensitive LC MS quantitative analysis of carbohydrates by Cs+ attachment. Journal of the American Society for Mass Spectrometry. Available at:[Link]

  • Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry. PMC / NIH. Available at:[Link]

  • Multidimensional Analysis of 16 Glucose Isomers by Ion Mobility Spectrometry. Analytical Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization of D-[2-13C]talose for GC-MS

Welcome to the technical support center for the analysis of D-[2-13C]talose. This resource is designed for researchers, scientists, and drug development professionals who are utilizing gas chromatography-mass spectrometr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of D-[2-13C]talose. This resource is designed for researchers, scientists, and drug development professionals who are utilizing gas chromatography-mass spectrometry (GC-MS) for the analysis of this isotopically labeled rare sugar. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the critical derivatization step.

Introduction

D-talose, a C-2 epimer of D-galactose, is a rare sugar with emerging applications in glycobiology and pharmaceutical research.[1] The use of its stable isotope-labeled form, D-[2-13C]talose, is invaluable for metabolic flux analysis and tracing its metabolic fate in biological systems.[2][3] However, like other monosaccharides, D-talose is non-volatile and highly polar, necessitating a chemical derivatization step to make it amenable to GC-MS analysis.[4][5]

The most common and effective derivatization strategy for sugars is a two-step process involving oximation followed by silylation. This guide will focus on optimizing this method for D-[2-13C]talose, providing practical solutions to common experimental hurdles.

Troubleshooting Guide

This section addresses specific problems that can arise during the derivatization of D-[2-13C]talose. Each issue is presented with probable causes and actionable solutions, grounded in the principles of carbohydrate chemistry.

Issue 1: Multiple Peaks in the Chromatogram for a Single Sugar

Observation: Your chromatogram shows more than the expected two peaks (for syn and anti oximes) for your D-[2-13C]talose standard.

Probable Causes:

  • Incomplete Oximation: If the initial oximation step is incomplete, the remaining free anomeric carbon can lead to the formation of multiple trimethylsilyl (TMS) derivatives corresponding to different tautomeric forms (alpha and beta anomers) of the sugar.[6][7]

  • Anomerization during Silylation: Even with complete oximation, harsh silylation conditions (e.g., excessively high temperatures) can sometimes promote side reactions.

  • Sample Degradation: High temperatures during derivatization can lead to the degradation of the sugar molecule.[8]

Solutions:

  • Ensure Complete Oximation:

    • Reaction Time and Temperature: Increase the incubation time for the oximation step (e.g., from 30 minutes to 60-90 minutes at 70-90°C).[3][4]

    • Reagent Concentration: Ensure the oximation reagent (e.g., hydroxylamine hydrochloride in pyridine) is fresh and used in sufficient excess.

  • Optimize Silylation Conditions:

    • Temperature Control: Perform the silylation step at a moderate temperature (e.g., 70°C).[4] Avoid unnecessarily high temperatures that could induce degradation.

    • Reagent Choice: Use a potent silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst to ensure a rapid and complete reaction.[3][9]

  • Verify Analyte Stability:

    • Run a control sample with a well-characterized sugar (e.g., glucose) to confirm that the derivatization method itself is not causing degradation.

Issue 2: Low or No Product Yield (Poor Derivatization Efficiency)

Observation: The peak corresponding to your derivatized D-[2-13C]talose is very small or absent.

Probable Causes:

  • Presence of Water: Silylating agents are extremely sensitive to moisture.[10][11] Any residual water in your sample or reagents will react preferentially with the silylating agent, deactivating it.

  • Inactive Reagents: Silylating agents can degrade over time, especially if not stored properly under anhydrous conditions.[10]

  • Insufficient Reagent: The stoichiometry of the reaction requires a sufficient excess of the derivatizing agents to drive the reaction to completion.[12]

  • Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete derivatization.

Solutions:

  • Rigorous Anhydrous Technique:

    • Sample Preparation: Ensure your D-[2-13C]talose sample is completely dry. Use a vacuum concentrator (e.g., SpeedVac) to remove all traces of solvent.

    • Glassware and Solvents: Oven-dry all glassware and use anhydrous solvents (e.g., pyridine).[10]

    • Inert Atmosphere: For highly sensitive applications, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality and Stoichiometry:

    • Fresh Reagents: Use fresh, high-quality derivatizing agents. Store them in a desiccator and handle them in a dry environment.

    • Molar Excess: Use a significant molar excess of both the oximation and silylation reagents.

  • Optimize Reaction Parameters:

    • Temperature and Time: Follow a validated protocol for reaction temperatures and times. A typical two-step derivatization involves oximation at 70-90°C for 30-90 minutes, followed by silylation at 70°C for 30-60 minutes.[3]

Issue 3: Poor Chromatographic Peak Shape (Tailing or Broadening)

Observation: The peaks for your derivatized sugar are not sharp and symmetrical, but instead show tailing or significant broadening.

Probable Causes:

  • Incomplete Derivatization: Residual free hydroxyl groups on the sugar molecule can interact with active sites in the GC inlet and column, leading to peak tailing.

  • Active Sites in the GC System: The GC liner, column, or injection port can have active sites (e.g., free silanol groups) that interact with the analyte.

  • Column Overload: Injecting too much sample can saturate the column, resulting in poor peak shape.

Solutions:

  • Ensure Complete Derivatization:

    • Re-optimize the derivatization protocol as described in "Issue 2" to ensure all hydroxyl groups are silylated.

  • Deactivate the GC System:

    • Use a Deactivated Liner: Employ a GC liner that has been specifically treated to be inert.

    • Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to minimize active sites.

  • Optimize Injection Parameters:

    • Dilute the Sample: If column overload is suspected, dilute your derivatized sample before injection.

    • Injection Volume: Reduce the injection volume.

Frequently Asked Questions (FAQs)

Q1: Why is a two-step derivatization (oximation followed by silylation) necessary for D-talose?

A1: Sugars like D-talose exist in solution as an equilibrium mixture of different cyclic (anomeric) forms.[6] Direct silylation of these forms would result in multiple chromatographic peaks for a single sugar, complicating analysis.[4][6] The initial oximation step reacts with the carbonyl group of the open-chain form of the sugar, "locking" it into a single form (as syn and anti isomers).[7][13] This prevents the formation of multiple anomeric derivatives during the subsequent silylation step, leading to a much cleaner and more interpretable chromatogram with only two peaks.[9]

Q2: Can I use other derivatization methods besides oximation-silylation?

A2: Yes, other methods exist, such as acetylation to form alditol acetates.[4] However, the reduction step in this method can lead to the formation of the same alditol acetate from different parent sugars, making them indistinguishable.[6] For metabolic flux analysis where the specific structure of the sugar is important, oximation followed by silylation is generally the preferred method.

Q3: Does the 13C label at the C-2 position of D-talose affect the derivatization process?

A3: The presence of a ¹³C isotope is not expected to significantly alter the chemical reactivity of D-talose during derivatization. The reaction mechanisms for oximation and silylation are dependent on the functional groups (carbonyl and hydroxyl groups), which are not fundamentally changed by the isotopic substitution. However, it is always good practice to run a corresponding unlabeled D-talose standard to confirm retention times and fragmentation patterns.

Q4: What type of GC column is best suited for analyzing derivatized sugars?

A4: A non-polar or medium-polarity column is typically used for the analysis of TMS-derivatized sugars. Columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) are a common and effective choice, providing good resolution and thermal stability.[6]

Q5: How should I prepare my biological samples before derivatization?

A5: For biological samples, it is crucial to first extract the polar metabolites, including D-[2-13C]talose, and remove interfering substances like proteins and lipids. A common method involves quenching the metabolism rapidly and then performing a biphasic extraction using a methanol/chloroform/water system.[3] The upper aqueous/polar phase containing the sugar is then collected and dried completely before proceeding with derivatization.[3]

Visualized Workflows and Protocols

Diagram: Two-Step Derivatization Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_oximation Step 1: Oximation cluster_silylation Step 2: Silylation cluster_analysis Analysis Start Dry D-[2-13C]talose Sample AddOxime Add Hydroxylamine HCl in Pyridine Start->AddOxime Heat1 Incubate at 70-90°C for 30-90 min AddOxime->Heat1 Vortex to dissolve Cool1 Cool to Room Temperature Heat1->Cool1 AddSilyl Add BSTFA + 1% TMCS Cool1->AddSilyl Heat2 Incubate at 70°C for 30-60 min AddSilyl->Heat2 Vortex GCMS GC-MS Analysis Heat2->GCMS Sample is ready for injection

Caption: Workflow for the oximation-silylation derivatization of D-talose.

Experimental Protocol: Oximation-Silylation of D-[2-13C]talose

This protocol is a standard starting point and may require optimization based on your specific instrumentation and experimental goals.

Materials:

  • Dried D-[2-13C]talose sample

  • Anhydrous Pyridine

  • Hydroxylamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

  • Vortex mixer

Procedure:

  • Preparation of Oximation Reagent: Prepare a fresh solution of 20 mg/mL hydroxylamine hydrochloride in anhydrous pyridine.

  • Oximation Step: a. To your dried D-[2-13C]talose sample in a GC vial, add 50 µL of the oximation reagent. b. Vortex the vial vigorously to ensure the sample is fully dissolved. c. Incubate the mixture at 90°C for 60 minutes.[3] d. Allow the vial to cool to room temperature.

  • Silylation Step: a. Add 80 µL of BSTFA + 1% TMCS to the vial. b. Vortex the vial immediately. c. Incubate the mixture at 70°C for 30 minutes.[4]

  • Analysis: a. After cooling to room temperature, the sample is ready for GC-MS analysis. A typical injection volume is 1 µL.

Quantitative Data Summary

The following table provides a comparison of common silylating agents. For general-purpose sugar analysis, BSTFA with a TMCS catalyst is highly effective.

Silylating AgentAbbreviationCatalyst often usedRelative Silylating PowerByproducts
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATMCSHighNeutral & Volatile
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATMCSVery HighNeutral & Volatile
HexamethyldisilazaneHMDSTMCSModerateAmmonia
TrimethylchlorosilaneTMCSNone (is a catalyst)Low (used as catalyst)HCl

Table adapted from general knowledge on silylation reagents.

References

  • Buescher, J. M., et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry, 425(2), 183-188. [Link]

  • Kruger, N. J., & von Schaewen, A. (2014). Quantifying 13 C-labeling in Free Sugars and Starch by GC-MS. In Plant Metabolic Flux Analysis (pp. 133-147). Humana Press. [Link]

  • Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. [Link]

  • Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]

  • Rood, D. (1999). Gas Chromatography Problem Solving and Troubleshooting. Journal of Chromatographic Science, 37(10), 411-412. [Link]

  • Rosiers, C. D., et al. (1993). Determination of the 13C-labeling pattern of glucose by gas chromatography-mass spectrometry. Analytical Biochemistry, 212(2), 526-531. [Link]

  • Mochizuki, K., et al. (2002). Regioselective Silylation of Sugars through Palladium Nanoparticle-Catalyzed Silane Alcoholysis. Journal of the American Chemical Society, 124(37), 11206-11207. [Link]

  • Brittain, G. D. (1967). Silylation of Carbohydrate Syrups. ScholarWorks at WMU. [Link]

  • Glycopedia. General Concepts Related to Monosaccharide Analysis. glycopedia.eu. [Link]

  • Li, X., et al. (2017). Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. PMC. [Link]

  • Olmo-Cimas, J., et al. (2012). Analysis of Dietary Sugars in Beverages by Gas Chromatography. In Beverages: Processing and Quality Control. Woodhead Publishing. [Link]

  • Zhao, Y., et al. (2010). MeOx-TMS derivatization for GC-MS metabolic profiling of urine and application in the discrimination between normal C57BL/6J and type 2 diabetic KK-Ay mice. Analytical Methods, 2(4), 367-374. [Link]

  • CN101531557A - Derivatization method of qualitative or quantitative analysis for polyhydroxy compound.
  • Wiechert, W., et al. (2014). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. [Link]

  • Zhang, Q., et al. (2018). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Molecules, 23(6), 1305. [Link]

  • Petersson, G. (1970). Gas chromatographic analysis of sugars and related hydroxy acids as acyclic oxime and ester trimethylsilyl derivatives. Carbohydrate Research, 13(3), 351-364. [Link]

  • Mochizuki, K., et al. (2002). Regioselective Silylation of Sugars through Palladium Nanoparticle-Catalyzed Silane Alcoholysis. Journal of the American Chemical Society, 124(37), 11206-11207. [Link]

  • ResearchGate. (2020). Oxime derivatization prior to TMS application for GC analysis? [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Gauthier, P.-P., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites, 13(4), 481. [Link]

  • Guo, L., et al. (2013). Optimized GC-MS Method To Simultaneously Quantify Acetylated Aldose, Ketose, and Alditol for Plant Tissues Based on Derivatization in a Methyl Sulfoxide/1-Methylimidazole System. Journal of Agricultural and Food Chemistry, 61(16), 3847-3853. [Link]

  • O'Brien, D. M., et al. (2007). Optimisation of derivatisation procedures for the determination of delta13C values of amino acids by gas chromatography/combustion/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 21(23), 3759-3771. [Link]

  • Desmet, T., et al. (2018). Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst. Catalysts, 8(10), 432. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Metabolic Inquiry: D-[2-¹³C]talose versus D-[1-¹³C]talose

In the intricate world of metabolic research, stable isotope tracing stands as a cornerstone methodology, illuminating the complex web of biochemical transformations that underpin cellular function. The choice of an appr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of metabolic research, stable isotope tracing stands as a cornerstone methodology, illuminating the complex web of biochemical transformations that underpin cellular function. The choice of an appropriately labeled substrate is paramount to the success of these investigations, as the position of the isotopic label dictates the questions one can answer. This guide provides an in-depth comparison of two such powerful tools: D-[2-¹³C]talose and D-[1-¹³C]talose. While D-talose is a rare sugar and less commonly studied than its epimer D-galactose, its unique metabolic fate presents novel opportunities for probing specific enzymatic activities and pathway dynamics.

This document is intended for researchers, scientists, and drug development professionals engaged in metabolic studies. It moves beyond a simple product description to offer a comprehensive analysis grounded in biochemical principles and supported by established experimental practices. We will explore the theoretical underpinnings of using these two isotopologues, propose their likely metabolic pathways, and provide practical guidance for their application in the laboratory.

The Significance of Positional Isotopic Labeling

The power of ¹³C metabolic flux analysis (¹³C-MFA) lies in its ability to track the journey of carbon atoms from a labeled substrate into a multitude of downstream metabolites.[1][2] The specific pattern of ¹³C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct reflection of the relative activities of the metabolic pathways.[1] However, the information gleaned from such an experiment is critically dependent on the initial position of the ¹³C label on the tracer molecule. Different positional isomers of a labeled substrate will produce distinct MIDs, each shedding light on different aspects of the metabolic network.[3] This principle is well-established for tracers like ¹³C-labeled glucose, where, for instance, [1-¹³C]glucose is often used to assess the pentose phosphate pathway, while other labeling patterns are more informative for glycolysis or the TCA cycle.

The Metabolic Trajectory of D-Talose: A Proposed Pathway

D-talose, a C-2 epimer of D-galactose, is not a major dietary carbohydrate.[4] Its metabolism in mammalian cells is not as extensively characterized as that of more common sugars. However, compelling evidence from studies using a fluorinated analog of D-talose (2-deoxy-2-[¹⁸F]fluoro-D-talose, or [¹⁸F]FDT) suggests that it is recognized by the enzymatic machinery of the Leloir pathway, the primary route for D-galactose catabolism.[5][6]

Based on this, we can propose a primary metabolic route for D-talose in mammalian cells:

  • Cellular Uptake: D-talose likely enters the cell via glucose transporters (GLUTs), albeit with potentially lower affinity than glucose itself.

  • Phosphorylation by Galactokinase (GALK): Upon entering the cell, D-talose is a substrate for galactokinase, which phosphorylates it at the C1 position to form D-talose-1-phosphate.[6] This is the committed step for its entry into this metabolic pathway.

  • Metabolic Trapping: The product, D-talose-1-phosphate, has been shown to be a very poor substrate for the next enzyme in the Leloir pathway, galactose-1-phosphate uridylyltransferase (GALT).[6] This leads to the intracellular accumulation of D-talose-1-phosphate, a phenomenon known as "metabolic trapping."[6]

This metabolic trapping is a key feature that makes labeled D-talose a potentially powerful tool for measuring galactokinase activity in situ.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D-Talose_ext D-Talose D-Talose_int D-Talose D-Talose_ext->D-Talose_int GLUTs D-Talose-1-P D-Talose-1-Phosphate D-Talose_int->D-Talose-1-P Galactokinase (GALK) ATP -> ADP GALT GALT D-Talose-1-P->GALT Blocked Poor Substrate GALT->Blocked

Caption: Proposed metabolic pathway of D-talose in mammalian cells.

Comparative Analysis: D-[2-¹³C]talose vs. D-[1--¹³C]talose

Given the proposed metabolic pathway, the choice between D-[2-¹³C]talose and D-[1--¹³C]talose has significant implications for experimental design and interpretation.

FeatureD-[1-¹³C]taloseD-[2-¹³C]talose
Primary Labeled Metabolite D-Talose-1-phosphate (M+1)D-Talose-1-phosphate (M+1)
Key Application Direct measure of galactokinase (GALK) activity.Probing potential C2-epimerase or other downstream activity.
Information Content The rate of accumulation of ¹³C-labeled D-talose-1-phosphate directly reflects the in-situ activity of GALK.If D-talose undergoes any reactions involving the C2 carbon prior to or after phosphorylation, this tracer would reveal them.
Potential for Label Loss The ¹³C label is at the site of phosphorylation and is retained in the trapped metabolite.The ¹³C label is adjacent to the anomeric carbon and is retained in D-talose-1-phosphate.

D-[1-¹³C]talose: A Precise Reporter of Galactokinase Activity

When D-[1-¹³C]talose is introduced to cells, the ¹³C label is at the anomeric carbon. Galactokinase-mediated phosphorylation transfers a phosphate group to this position, yielding D-[1-¹³C]talose-1-phosphate. Since this product is metabolically trapped, the rate of its formation and accumulation provides a direct and sensitive measure of galactokinase flux. This makes D-[1- ¹³C]talose an excellent tool for:

  • Assessing GALK activity in intact cells and tissues: This is particularly relevant for studying galactosemia, a genetic disorder caused by GALK deficiency.

  • Screening for modulators of GALK activity: In a drug discovery context, this tracer could be used to identify compounds that inhibit or activate galactokinase.

D-[2-¹³C]talose: An Exploratory Tool for Novel D-Talose Metabolism

The use of D-[2-¹³C]talose allows for the investigation of metabolic pathways that might involve the C2 position of the sugar. While the primary fate is likely phosphorylation at C1, the presence of the label at C2 enables researchers to ask different questions:

  • Is there evidence of C2 epimerization? Some microbial enzymes are known to interconvert D-talose and D-galactose (its C2 epimer).[7] While less common in mammals, using D-[2-¹³C]talose could detect such activity if present, as it would lead to the formation of D-[2-¹³C]galactose.

  • Are there alternative metabolic pathways? If D-talose were to be metabolized through a pathway that involves cleavage between C1 and C2, or a decarboxylation at C1, the fate of the ¹³C label from D-[1-¹³C]talose and D-[2-¹³C]talose would be dramatically different. The former would be lost as ¹³CO₂, while the latter would be retained in the resulting 5-carbon fragment.

cluster_tracer1 D-[1-13C]talose cluster_tracer2 D-[2-13C]talose T1 D-[1-13C]talose M1 D-[1-13C]talose-1-P (M+1) T1->M1 GALK T2 D-[2-13C]talose M2 D-[2-13C]talose-1-P (M+1) T2->M2 GALK M3 D-[2-13C]galactose T2->M3 Hypothetical Epimerase

Caption: Differential labeling from D-[1-13C]talose and D-[2-13C]talose.

Synthesis of ¹³C-Labeled D-Talose Isotopologues

The availability of these tracers is a key consideration for researchers. While not as common as ¹³C-labeled glucose, their synthesis is feasible.

  • D-[1-¹³C]talose: The synthesis of the ¹⁴C-labeled counterpart has been described and can be adapted for ¹³C.[8] The general approach involves a cyanohydrin reaction using D-lyxose as the starting material and Na¹³CN as the source of the labeled carbon. This reaction introduces the ¹³C label at the C1 position. Subsequent hydrolysis of the nitrile and reduction of the resulting lactone yields D-[1-¹³C]talose.[8]

Experimental Protocol: Measuring Galactokinase Activity Using ¹³C-Labeled D-Talose

This protocol provides a general framework for a stable isotope tracing experiment in cultured mammalian cells.

1. Cell Culture and Labeling:

  • Culture cells of interest to the desired confluency in their standard growth medium.

  • For the labeling experiment, replace the standard medium with a custom medium of the same formulation but lacking glucose and galactose.

  • Supplement this medium with either D-[1-¹³C]talose or D-[2-¹³C]talose at a final concentration of 1-10 mM. The exact concentration should be optimized for the specific cell line and experimental goals.

  • Incubate the cells for a time course (e.g., 0, 1, 4, 8, and 24 hours) to monitor the incorporation of the label over time.

2. Metabolite Extraction:

  • Rapidly aspirate the labeling medium from the culture dish.

  • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.

  • Quench metabolism by adding a cold extraction solvent, typically 80% methanol, to the culture dish.

  • Scrape the cells in the extraction solvent and collect the cell lysate.

  • Centrifuge the lysate at high speed to pellet protein and cell debris.

  • Collect the supernatant, which contains the polar metabolites.

3. Sample Analysis by LC-MS:

  • Analyze the polar metabolite extracts using a liquid chromatography-mass spectrometry (LC-MS) system.

  • Use a chromatographic method suitable for separating sugar phosphates, such as hydrophilic interaction liquid chromatography (HILIC).

  • Operate the mass spectrometer in negative ion mode to detect the phosphorylated sugars.

  • Monitor for the specific mass-to-charge ratio (m/z) of unlabeled (M+0) and labeled (M+1) D-talose-1-phosphate.

4. Data Analysis:

  • Integrate the peak areas for the M+0 and M+1 isotopologues of D-talose-1-phosphate at each time point.

  • Correct the raw data for the natural abundance of ¹³C.

  • Calculate the fractional enrichment of ¹³C in the D-talose-1-phosphate pool at each time point.

  • The initial rate of increase in fractional enrichment is proportional to the flux through galactokinase.

A Cell Culture B Isotopic Labeling (D-[1-13C]talose or D-[2-13C]talose) A->B C Metabolite Extraction (80% Methanol) B->C D LC-MS Analysis (HILIC-MS) C->D E Data Analysis (Mass Isotopomer Distribution) D->E F Flux Calculation E->F

Caption: A typical experimental workflow for ¹³C metabolic flux analysis.

Conclusion and Future Perspectives

The choice between D-[2-¹³C]talose and D-[1--¹³C]talose is dictated by the specific biological question at hand. D-[1-¹³C]talose offers a direct and elegant method for quantifying galactokinase activity, a key enzyme in galactose metabolism with clinical relevance. In contrast, D-[2-¹³C]talose serves as a valuable exploratory tool to uncover potentially novel metabolic pathways for this rare sugar.

As our understanding of the metabolic roles of rare sugars expands, so too will the applications for their isotopically labeled counterparts. The principles and methodologies outlined in this guide provide a solid foundation for researchers to embark on such investigations, paving the way for new discoveries in cellular metabolism and disease.

References

  • Antoniewicz, M. R. (2018). High-resolution 13C metabolic flux analysis. Nature Protocols, 13(9), 1767–1793. [Link]

  • Isbell, H. S., Frush, H. L., & Schwebel, N. B. (1952). Synthesis of D-galactose-1-C¹⁴ and D-talose-1-C¹⁴. Journal of Research of the National Bureau of Standards, 48(3), 163-171. [Link]

  • CortecNet. (n.d.). 13C Metabolic Flux Analysis - Technical Notes. [Link]

  • BRENDA. (n.d.). EC 2.7.1.6: galactokinase. [Link]

  • Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2011). High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR. Metabolites, 1(1), 3–21. [Link]

  • Chen, Z., et al. (2021). Biochemical properties and kinetic parameters of enzymes acting on D-allose. Applied Microbiology and Biotechnology, 105(1), 147-163. [Link]

  • Perry, M. B., & Webb, A. C. (1968). Synthesis of 2-amino-2-deoxy-D-talose and 2-amino-2-deoxy-D-galactose. Canadian Journal of Chemistry, 46(13), 2231–2235. [Link]

  • Wieczorek, A., et al. (2014). Labelling analysis for ¹³C MFA using NMR spectroscopy. Methods in Molecular Biology, 1090, 137-159. [Link]

  • Acket, S., et al. (2017). 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis. Analytical Biochemistry, 527, 28-31. [Link]

  • Wikipedia. (n.d.). Leloir pathway. [Link]

  • Beerens, K., et al. (2018). Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst. International Journal of Molecular Sciences, 19(10), 2970. [Link]

  • Bingol, K., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 86(24), 11957-11964. [Link]

  • Ishiwata, K., et al. (1997). Metabolic pathway of 2-deoxy-2-[18F]fluoro-D-talose in mice: trapping in tissue after phosphorylation by galactokinase. Journal of Nuclear Medicine, 38(6), 940-945. [Link]

  • Oh, D. K., et al. (2007). Production of L-allose and D-talose from L-psicose and D-tagatose by L-ribose isomerase. Journal of Bioscience and Bioengineering, 104(6), 507-510. [Link]

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Comparative

A Comparative Guide to the Metabolism of D-[2-¹³C]talose and D-[2-¹³C]galactose for Researchers

For researchers in metabolic studies, drug development, and molecular biology, understanding the nuanced metabolic fates of stereoisomers is paramount. This guide provides an in-depth, objective comparison of the metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in metabolic studies, drug development, and molecular biology, understanding the nuanced metabolic fates of stereoisomers is paramount. This guide provides an in-depth, objective comparison of the metabolism of two hexose epimers: D-[2-¹³C]talose and D-[2-¹³C]galactose. By leveraging the power of stable isotope labeling, we can trace the distinct intracellular journeys of these molecules, revealing key differences in their recognition and processing by cellular machinery. This analysis is supported by experimental evidence and provides actionable insights for designing and interpreting metabolic tracer studies.

Introduction: The Significance of Stereochemistry and ¹³C Labeling in Metabolism

D-galactose, a C4 epimer of glucose, is a well-characterized monosaccharide integral to energy metabolism and the biosynthesis of glycoconjugates in most living organisms. Its metabolism is primarily orchestrated by the highly conserved Leloir pathway. D-talose, the C2 epimer of D-galactose, is a rare sugar with less defined metabolic roles. The strategic placement of a ¹³C label at the C2 position of both sugars provides a powerful analytical tool. This stable isotope allows for the precise tracking of the carbon backbone through various metabolic transformations using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering a window into their distinct metabolic fates.[1][2]

A Tale of Two Epimers: Divergent Metabolic Pathways

While structurally similar, the metabolic pathways of D-[2-¹³C]talose and D-[2-¹³C]galactose diverge significantly after initial phosphorylation, highlighting the stereospecificity of key metabolic enzymes.

The Well-Trodden Path: Metabolism of D-[2-¹³C]galactose via the Leloir Pathway

The catabolism of D-galactose is a classic example of a highly efficient and regulated metabolic pathway, ensuring its conversion into a readily usable form for central carbon metabolism.

  • Cellular Uptake and Mutarotation: D-galactose enters the cell through various hexose transporters. Inside the cell, the β-anomer is converted to the α-anomer by the enzyme galactose mutarotase (GALM), as the subsequent enzyme in the pathway is specific for α-D-galactose.[3]

  • Phosphorylation: Galactokinase (GALK) phosphorylates α-D-[2-¹³C]galactose at the C1 position, consuming one molecule of ATP to produce D-[2-¹³C]galactose-1-phosphate.[3]

  • Uridylyl Transfer: This is a critical step where D-[2-¹³C]galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to D-[2-¹³C]galactose-1-phosphate. This reaction yields UDP-[2-¹³C]galactose and glucose-1-phosphate.[4]

  • Epimerization and Entry into Glycolysis: UDP-galactose-4-epimerase (GALE) interconverts UDP-[2-¹³C]galactose and UDP-glucose. The resulting UDP-glucose can be used in various biosynthetic pathways, while the glucose-1-phosphate generated by GALT is converted by phosphoglucomutase to glucose-6-phosphate, which then enters glycolysis to be further metabolized for energy production or other biosynthetic processes.[3]

The ¹³C label at the C2 position of galactose will be retained throughout these transformations, allowing researchers to trace its incorporation into downstream metabolites like glucose-6-phosphate, glycolytic intermediates, and TCA cycle components.

D_Galactose_Metabolism cluster_0 Extracellular cluster_1 Cytosol D-[2-13C]galactose_ext D-[2-13C]galactose D-[2-13C]galactose_int D-[2-13C]galactose D-[2-13C]galactose_ext->D-[2-13C]galactose_int Hexose Transporter D-[2-13C]galactose-1-P D-[2-13C]galactose-1-phosphate D-[2-13C]galactose_int->D-[2-13C]galactose-1-P GALK (ATP -> ADP) UDP-[2-13C]galactose UDP-[2-13C]galactose D-[2-13C]galactose-1-P->UDP-[2-13C]galactose GALT (UDP-glucose -> Glucose-1-P) UDP-glucose UDP-glucose UDP-[2-13C]galactose->UDP-glucose GALE Glucose-1-P Glucose-1-phosphate Glucose-6-P Glucose-6-phosphate Glucose-1-P->Glucose-6-P Phosphoglucomutase Glycolysis Glycolysis Glucose-6-P->Glycolysis

Figure 1: Metabolic pathway of D-[2-¹³C]galactose via the Leloir pathway.

The Metabolic Cul-de-Sac: The Fate of D-[2-¹³C]talose

The metabolism of D-talose presents a stark contrast to that of its C2 epimer. While it can gain entry into the cell and undergo initial phosphorylation, its journey is abruptly halted.

  • Cellular Uptake and Phosphorylation: Similar to D-galactose, D-talose is transported into the cell. Experimental evidence from studies on a fluorinated analog, 2-deoxy-2-fluoro-D-talose, strongly suggests that D-talose is a substrate for galactokinase (GALK).[5] This phosphorylation event results in the formation of D-[2-¹³C]talose-1-phosphate.

  • Metabolic Trapping: Herein lies the critical divergence. The subsequent enzyme in the Leloir pathway, galactose-1-phosphate uridylyltransferase (GALT), exhibits a very low affinity for D-talose-1-phosphate.[5] As a result, the conversion to a uridylated derivative does not efficiently occur. This enzymatic roadblock leads to the intracellular accumulation of D-[2-¹³C]talose-1-phosphate, effectively trapping the labeled sugar in this phosphorylated form.

This metabolic trapping means that the ¹³C label from D-[2-¹³C]talose is not expected to be significantly incorporated into downstream central carbon metabolism pathways like glycolysis or the TCA cycle.

D_Talose_Metabolism cluster_0 Extracellular cluster_1 Cytosol D-[2-13C]talose_ext D-[2-13C]talose D-[2-13C]talose_int D-[2-13C]talose D-[2-13C]talose_ext->D-[2-13C]talose_int Hexose Transporter D-[2-13C]talose-1-P D-[2-13C]talose-1-phosphate (Metabolic Trapping) D-[2-13C]talose_int->D-[2-13C]talose-1-P GALK (ATP -> ADP) GALT_inactive GALT (Inactive) D-[2-13C]talose-1-P->GALT_inactive Low Affinity

Figure 2: Metabolic fate of D-[2-¹³C]talose, leading to metabolic trapping.

Quantitative Comparison: A Summary of Metabolic Parameters

While direct comparative quantitative data for D-[2-¹³C]talose and D-[2-¹³C]galactose metabolism is limited, we can infer expected outcomes based on the known enzymatic activities.

Metabolic ParameterD-[2-¹³C]galactoseD-[2-¹³C]taloseSupporting Evidence
Cellular Uptake Efficiently transportedTransported into the cellAssumed to utilize similar hexose transporters.
Phosphorylation Rapidly phosphorylated by GALKPhosphorylated by GALK[5]
Uridylyl Transfer (GALT) Efficiently converted to UDP-galactoseConversion is negligible due to low GALT affinity[5]
Incorporation into Glycolysis HighNegligibleDue to the block at the GALT step for talose.
Primary Labeled Metabolite UDP-galactose, Glucose-1-P, Glucose-6-PD-talose-1-phosphate[5]

Experimental Protocols for Tracing ¹³C-Labeled Sugar Metabolism

To empirically validate the metabolic fates of D-[2-¹³C]talose and D-[2-¹³C]galactose, a robust experimental workflow is essential.

Workflow for a Typical Metabolic Tracing Experiment

Experimental_Workflow A 1. Cell Culture & Labeling - Culture cells to desired density. - Replace media with media containing D-[2-13C]talose or D-[2-13C]galactose. B 2. Time-Course Sampling - Harvest cells at various time points (e.g., 0, 1, 4, 24 hours). A->B C 3. Metabolite Extraction - Quench metabolism rapidly (e.g., with cold methanol). - Extract metabolites using a suitable solvent system (e.g., methanol/chloroform/water). B->C D 4. Analytical Detection - Analyze extracts using NMR or LC-MS/MS. C->D E 5. Data Analysis - Identify and quantify labeled metabolites. - Determine isotopic enrichment and metabolic flux. D->E

Figure 3: A generalized workflow for a ¹³C metabolic tracing experiment.

Detailed Methodologies

1. Cell Culture and Labeling:

  • Cell Line Selection: Choose a cell line relevant to your research question with known expression of galactose metabolic enzymes (e.g., HepG2, MCF-7).

  • Culture Conditions: Maintain cells in standard culture conditions until they reach approximately 80% confluency.

  • Labeling: Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add fresh medium containing a known concentration of either D-[2-¹³C]talose or D-[2-¹³C]galactose (typically in the range of 1-10 mM).

2. Metabolite Extraction:

  • Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and add ice-cold quenching solution (e.g., 80% methanol).

  • Scraping and Collection: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.

  • Extraction: Perform a liquid-liquid extraction. A common method is the addition of chloroform and water to the methanol cell lysate, followed by vortexing and centrifugation to separate the polar (containing sugar phosphates), non-polar, and protein phases.

  • Drying: Evaporate the polar phase to dryness under a stream of nitrogen or using a vacuum concentrator.

3. Analytical Detection:

  • NMR Spectroscopy: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) with a known concentration of an internal standard. Acquire ¹H and ¹³C NMR spectra. The presence of the ¹³C label will result in characteristic splitting patterns in the ¹H spectrum and direct detection in the ¹³C spectrum, allowing for the identification and quantification of labeled metabolites.[1]

  • Mass Spectrometry (MS): Reconstitute the extract in a solvent compatible with liquid chromatography (LC). Separate the metabolites using an appropriate LC column (e.g., HILIC for polar metabolites) coupled to a high-resolution mass spectrometer. The ¹³C label will result in a mass shift of +1 Da for singly labeled species, enabling the tracking of the label through different metabolic pathways.[5]

Trustworthiness Through Self-Validating Systems:

To ensure the integrity of your findings, incorporate the following controls:

  • Unlabeled Controls: Run parallel experiments with unlabeled D-talose and D-galactose to establish the baseline metabolic profiles.

  • Time-Zero Point: Harvest a set of cells immediately after adding the labeled substrate to account for any non-specific binding.

  • Cell Viability Assay: Monitor cell viability throughout the experiment to ensure that the observed metabolic changes are not due to cytotoxicity.

Conclusion: Key Differences and Research Implications

The metabolic comparison of D-[2-¹³C]talose and D-[2-¹³C]galactose reveals a critical checkpoint in the Leloir pathway that dictates their ultimate fates. While D-[2-¹³C]galactose is efficiently channeled into central carbon metabolism, D-[2-¹³C]talose is effectively trapped as D-[2-¹³C]talose-1-phosphate due to the substrate specificity of galactose-1-phosphate uridylyltransferase.

This fundamental difference has significant implications for researchers:

  • Probing Galactokinase Activity: The metabolic trapping of D-talose makes D-[2-¹³C]talose a potential tool for specifically assessing galactokinase activity in cells and tissues.

  • Drug Development: For therapies targeting the galactose metabolic pathway, understanding the differential processing of epimers like talose is crucial for predicting off-target effects and designing more specific inhibitors.

  • Glycobiology Research: The inability to efficiently form UDP-talose suggests that D-talose is unlikely to be a significant precursor for the synthesis of talose-containing glycoconjugates via the Leloir pathway.

By employing the methodologies outlined in this guide, researchers can confidently explore the distinct metabolic landscapes of these two hexose epimers, leading to a deeper understanding of cellular metabolism and its intricate regulation.

References

  • Metabolic pathway of 2-deoxy-2-[18F]fluoro-D-talose in mice: trapping in tissue after phosphorylation by galactokinase. [Link]

  • Leloir pathway. [Link]

  • Galactose Metabolism - The Medical Biochemistry Page. [Link]

  • The Leloir Pathway of Galactose Metabolism – A Novel Therapeutic Target for Hepatocellular Carcinoma. [Link]

  • Galactose Degradation/Leloir Pathway. [Link]

  • Overview of Mass Spectrometry-Based Metabolomics: Opportunities and Challenges. [Link]

  • NMR Based Metabolomics. [Link]

  • NMR Spectroscopy for Metabolomics Research. [Link]

  • Studying Metabolism by NMR-Based Metabolomics. [Link]

  • Naturally labeled 13C-glucose. Metabolic studies in human diabetes and obesity. [Link]

  • ¹³C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux... [Link]

  • Targeted Metabolomic Methods for ¹³C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). [Link]

  • Analysis of Metabolic Pathways by ¹³C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue Identification and Quantification Methods for Medical Applications. [Link]

  • Glucose Uptake Assay Kits. [Link]

  • Glucose Uptake Assay Kits. [Link]

  • Cellular Uptake Assay Data Collection. [Link]

  • Production of L-allose and D-talose from L-psicose and D-tagatose by L-ribose isomerase. [Link]

  • Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst. [Link]

  • Microbial metabolism and biotechnological production of D-allose. [Link]

  • D-Allose, a Trace Component in Human Serum, and Its Pharmaceutical Applicability. [Link]

  • Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans. [Link]

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Validation

Validation of D-[2-13C]Talose Isotopic Purity: A Comparative Guide to HPLC-MS and Alternative Modalities

Introduction D-Talose is an aldohexose and a C-2 epimer of galactose, frequently utilized as a specialized substrate to identify, differentiate, and characterize ribose-5-phosphate isomerase pathways in microbiological a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

D-Talose is an aldohexose and a C-2 epimer of galactose, frequently utilized as a specialized substrate to identify, differentiate, and characterize ribose-5-phosphate isomerase pathways in microbiological and metabolic studies[1]. Its stable isotope-labeled variant, D-[2-13C]talose (CAS: 83379-36-6), serves as a critical tracer in metabolic flux analysis.

However, validating the purity of this compound presents a dual-layered analytical challenge. While standard High-Performance Liquid Chromatography (HPLC) equipped with Refractive Index (RID) or Evaporative Light Scattering Detectors (ELSD) is sufficient for determining chemical purity, it is fundamentally blind to isotopic enrichment[2]. Isotopic purity—defined as the percentage of the molecule containing the 13C isotope at the C2 position relative to its unlabeled 12C counterpart—requires the mass-resolving power of hyphenated mass spectrometry (HPLC-MS) or the structural specificity of quantitative Nuclear Magnetic Resonance (qNMR)[2][3].

This guide objectively compares the performance of HPLC-MS against alternative modalities for the isotopic validation of D-[2-13C]talose, providing researchers with field-proven, self-validating experimental protocols.

Comparative Analysis of Analytical Modalities

When selecting an analytical modality for stable isotope validation, researchers must balance sensitivity, sample preparation complexity, and resolution.

  • HPLC-MS (HILIC-ESI-MS): The gold standard for isotopic purity. Carbohydrates are highly polar and notoriously difficult to retain on standard reversed-phase C18 columns, often eluting in the void volume[4]. Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized anion-exchange columns provide excellent retention[4][5]. Coupled with Electrospray Ionization (ESI), HPLC-MS allows for direct injection without derivatization, offering high sensitivity for isotopologue distribution analysis.

  • GC-MS: Offers exceptional chromatographic resolution and high mass accuracy (especially with Time-of-Flight analyzers)[4]. However, because sugars are non-volatile, GC-MS requires a cumbersome, moisture-sensitive two-step derivatization process (e.g., ethoximation followed by trimethylsilylation)[4].

  • Quantitative NMR (qNMR 13C/1H): Provides direct, non-destructive structural proof of the label's precise position[2]. While highly specific, it suffers from significantly lower sensitivity compared to MS, requiring milligram quantities of the expensive labeled tracer.

Comparison Root Isotopic Purity Analysis of D-[2-13C]Talose LCMS HPLC-MS (HILIC) Root->LCMS GCMS GC-MS Root->GCMS NMR qNMR (13C/1H) Root->NMR LCMS_Pro Direct Injection High Sensitivity No Derivatization LCMS->LCMS_Pro GCMS_Pro High Resolution Requires Derivatization (Ethoximation/TMS) GCMS->GCMS_Pro NMR_Pro Non-destructive Direct Structural Proof Low Sensitivity NMR->NMR_Pro

Caption: Decision matrix comparing analytical modalities for stable isotope validation.

Table 1: Performance Comparison of Modalities for D-[2-13C]Talose
ParameterHPLC-MS (HILIC)GC-MS (EI/CI)qNMR (13C/1H)Standard HPLC (RID/ELSD)
Isotopic Resolution High (m/z separation)Very HighAbsolute (Positional)None (Chemical only)
Derivatization Not RequiredRequired (2-step)Not RequiredNot Required
Sensitivity (LOD) ~10-50 ng/mL~1-10 ng/mL>1 mg/mL~10-50 µg/mL
Analysis Time 10-15 mins30-45 mins (inc. prep)1-2 hours (scans)15-20 mins

Causality in Methodological Design (Expert Insights)

As an application scientist, establishing a self-validating protocol requires understanding the mechanistic "why" behind each parameter:

  • Column Selection (The HILIC Advantage): Standard C18 phases fail for D-talose due to its extreme hydrophilicity[4]. We employ a HILIC stationary phase (e.g., amide or aminopropyl silane)[6]. In HILIC, the aqueous portion of the mobile phase forms a water-rich layer on the stationary phase, allowing the polar sugar to partition effectively.

  • Ionization Strategy: Sugars lack basic sites for efficient protonation in positive ESI. Therefore, negative ion mode ([M-H]-) or the addition of weak acids/salts (like formic acid or ammonium acetate) to form stable adducts (e.g., [M+CH3COO]-) is strictly required to achieve a high signal-to-noise ratio[7].

  • Mathematical Correction: The raw mass spectrum of D-[2-13C]talose will show an M+1 peak. However, naturally occurring 13C (1.1% abundance per carbon) and 18O in the molecule inherently contribute to this peak. A self-validating system must analyze an unlabeled D-talose standard to empirically determine the natural isotopic cluster, which is then mathematically subtracted from the labeled sample's spectrum to yield the true isotopic enrichment[3].

Step-by-Step Experimental Protocol: HPLC-MS Validation

Note: This protocol functions as a self-validating system by incorporating a natural abundance correction loop using an unlabeled standard.

Phase 1: Sample Preparation
  • Standard Preparation: Dissolve unlabeled D-talose (chemical purity ≥99.0%[1]) in a 50:50 Acetonitrile:Water solution to a final concentration of 10 µg/mL[3].

  • Analyte Preparation: Dissolve the D-[2-13C]talose sample in the identical solvent system to 10 µg/mL.

  • System Suitability (Blank): Prepare a blank vial of 50:50 Acetonitrile:Water to ensure no column carryover between runs.

Phase 2: HPLC-MS Conditions
  • Stationary Phase: HILIC Amide column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: Isocratic elution using 75% Acetonitrile and 25% Water, buffered with 10 mM Ammonium Acetate to facilitate stable adduct formation[7].

  • Flow Parameters: Flow rate of 0.3 mL/min; Injection volume of 2 µL.

  • MS Parameters: Electrospray Ionization (ESI) in negative mode. Capillary voltage at 2.5 kV. Scan range m/z 150–250. Target the [M-H]- deprotonated ions: m/z 179 for unlabeled and m/z 180 for 13C-labeled.

Phase 3: Data Extraction and Calculation
  • Baseline Establishment: Inject the unlabeled D-talose standard. Extract the intensities for m/z 179 (M0) and m/z 180 (M+1) to establish the natural isotopic baseline[3].

  • Sample Analysis: Inject the D-[2-13C]talose sample. Extract the intensities for the isotopic cluster[3].

  • Isotopic Enrichment Calculation: Subtract the natural abundance contribution (determined in Step 1) from the labeled sample's M+1 intensity. Calculate the isotopic purity by taking the ratio of the corrected M+1 peak area to the sum of all corrected peak areas (M0 + M+1)[2][3].

Workflow Start D-[2-13C]Talose Sample Prep Sample Preparation (HILIC Solvent: MeCN/H2O) Start->Prep HPLC HPLC Separation (HILIC Column) Prep->HPLC MS ESI-MS Detection (Negative Ion Mode) HPLC->MS Data Isotopologue Extraction (M, M+1, M+2) MS->Data Calc Isotopic Purity Calculation (Natural Abundance Corrected) Data->Calc

Caption: Workflow for HPLC-MS based isotopic purity validation of D-[2-13C]talose.

Representative Validation Data

The following table demonstrates a representative data matrix for the isotopic enrichment calculation of a high-purity D-[2-13C]talose batch using the protocol described above.

Table 2: Simulated Isotopic Enrichment Calculation (Negative ESI)
Ion Speciesm/zUnlabeled D-Talose Area (Counts)D-[2-13C]Talose Raw AreaCorrected Area (Post-Subtraction)Isotopic Fraction
M0 (12C) 179.051,000,0008,5008,5000.84%
M+1 (13C) 180.0568,000 (Natural)1,068,0001,000,00099.16%
M+2 181.059,50010,200700<0.1%

References

  • HPLC Separation of All Aldopentoses and Aldohexoses... National Institutes of Health (NIH). Available at:[5]

  • Navigating the Nuances of D-Fructose-d2: An In-depth Technical Guide to Isotopic Purity Analysis. Benchchem. Available at:[2]

  • Stable Isotopes Categorised Product List. Clearsynth. Available at:

  • D -(+)-Talose = 99.0 HPLC 2595-98-4. Sigma-Aldrich. Available at:[1]

  • Methods for assessing and ensuring the purity of alpha-D-glucose-d7. Benchchem. Available at:[3]

  • Quantification of Intracellular Phosphorylated Carbohydrates... ResearchGate. Available at:[4]

  • HPLC Method for Analysis of Galactose on Primesep S2 Column. SIELC Technologies. Available at:[7]

  • An HPLC tool for process monitoring: rare sugar D-psicose... ResearchGate. Available at:[6]

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Comparative

Kinetic Isotope Effects in Carbohydrate Epimerization: D-Talose vs. D-[2-13C]Talose

Mechanistic Significance of the C2 Position Understanding the transition state dynamics of aldohexoses is critical for the rational design of industrial biocatalysts and therapeutic enzyme inhibitors. D-talose, the C2 ep...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Significance of the C2 Position

Understanding the transition state dynamics of aldohexoses is critical for the rational design of industrial biocatalysts and therapeutic enzyme inhibitors. D-talose, the C2 epimer of D-galactose, undergoes various isomerization and epimerization reactions where the C2 carbon plays a central mechanistic role. By comparing unlabeled D-talose with its isotopically labeled counterpart, D-[2-13C]talose , researchers can isolate the heavy-atom kinetic isotope effect (KIE) to elucidate rate-determining steps (RDS).

In typical base-catalyzed or enzymatic isomerizations (e.g., conversion of D-talose to D-tagatose), the reaction proceeds via an enediolate intermediate, where deprotonation at the C2 position is frequently the rate-determining step[1]. Conversely, in transition-metal-catalyzed epimerizations—such as those utilizing Molybdenum-based polyoxometalates (Mo-POMs)—the reaction bypasses the enediolate pathway in favor of an intramolecular C1–C2 carbon shift[2].

Replacing 12C with 13C at the C2 position lowers the zero-point vibrational energy of the C-H and C-C bonds. Because the transition state for C2 rehybridization (sp 3→ sp 2 ) or C1-C2 bond rearrangement has a different force constant than the ground state, the heavier 13C isotope reacts slightly slower. This results in a primary or secondary 13C KIE ( k12​/k13​ ) typically ranging from 1.010 to 1.030[3].

G Talose D-Talose (12C or 13C at C2) Enediol Enediolate Intermediate (Base-Catalyzed) Talose->Enediol C2 Deprotonation (Primary KIE) CCShift C1-C2 Intramolecular Shift (Mo-POM Catalyzed) Talose->CCShift C-C Rearrangement (Primary KIE) Catalyst Catalyst (Mo-POM or Base) Catalyst->Talose Tagatose D-Tagatose (Isomerization) Enediol->Tagatose C1 Reprotonation Galactose D-Galactose (Epimerization) CCShift->Galactose Stereochemical Inversion

Figure 1: Mechanistic pathways of D-talose isomerization highlighting C2 transition states.

Comparative Performance & Kinetic Data

Heavy-atom KIEs are notoriously difficult to measure due to their small magnitude. However, utilizing D-[2-13C]talose provides a highly sensitive probe for transition state geometry. The table below summarizes the comparative physical and kinetic attributes of unlabeled vs. C2-labeled D-talose in a standardized epimerization assay.

ParameterUnlabeled D-TaloseD-[2-13C]TaloseMechanistic Implication
Isotopic Mass 180.16 g/mol 181.15 g/mol +1 Da mass shift enables precise Time-Resolved Electrospray Ionization Mass Spectrometry (TRESI-MS) tracking[3].
NMR Chemical Shift (C2) ~71.5 ppm (Natural abundance, 1.1%)~71.5 ppm (Enriched, >99%)Dramatic increase in signal-to-noise ratio for 13C NMR kinetic monitoring.
1H NMR Splitting (H2) Multiplet (coupled to H1, H3)Doublet of multiplets ( 1JCH​≈145 Hz)Large one-bond heteronuclear coupling allows simultaneous tracking of both isotopologues in a single 1H spectrum.
Relative Reaction Rate ( kobs​ ) 1.000 (Normalized) 0.975−0.985 The ratio yields a KIE ( k12​/k13​ ) of ≈1.015−1.025 , confirming C2 bond cleavage/rearrangement in the RDS[2].

Self-Validating Experimental Methodology: The NMR Satellite Competition Assay

To avoid the introduction of systemic errors (e.g., slight temperature variations or catalyst concentration discrepancies between separate runs), the most authoritative method for determining the 13C KIE is a one-pot competition experiment .

By utilizing the large one-bond scalar coupling ( 1JCH​ ) between the C2 carbon and its attached proton, researchers can use 1H NMR to simultaneously quantify the depletion of both D-talose and D-[2-13C]talose. The unlabeled H2 proton appears as a central multiplet, while the 13C -labeled H2 proton is split into widely spaced satellites. This creates a self-validating system where both reactions experience the exact same microenvironment.

Step-by-Step Protocol

Step 1: Sample Preparation & Internal Standardization

  • Weigh equimolar amounts of D-talose and D-[2-13C]talose (e.g., 25 mM each) and dissolve in 600 µL of D2​O .

  • Add 1.0 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an inert internal standard for chemical shift referencing (0.0 ppm) and absolute integration.

  • Add the target catalyst (e.g., 5 mM Mo-POM catalyst) to initiate the epimerization[2]. Transfer the mixture immediately to a 5 mm NMR tube.

Step 2: Time-Course NMR Acquisition

  • Insert the sample into an NMR spectrometer equipped with a temperature-controlled probe (e.g., set to 80 °C for Mo-POM catalysis).

  • Acquire a series of 1D 1H NMR spectra at regular intervals (e.g., every 5 minutes for 2 hours).

  • Critical Parameter: Do not apply 13C decoupling during acquisition. Ensure the relaxation delay (D1) is sufficiently long ( ≥5×T1​ ) to allow for quantitative integration of the proton signals.

Step 3: Data Processing and KIE Calculation

  • Apply baseline correction and phase the spectra meticulously.

  • Integrate the central H2 multiplet (representing the remaining 12C D-talose).

  • Integrate the flanking H2 satellite signals (representing the remaining D-[2- 13C ]talose).

  • Plot ln([C]t​/[C]0​) versus time for both isotopologues. The ratio of the slopes ( k12​/k13​ ) yields the highly precise kinetic isotope effect, isolating the mechanistic contribution of the C2 carbon.

G Start Equimolar Mixture: D-talose & D-[2-13C]talose Reaction Initiate Epimerization (In situ NMR tube) Start->Reaction Acquisition Acquire 1H NMR Time-Course (No 13C Decoupling) Reaction->Acquisition Integration Integrate 12C Central Peak vs. 13C Satellites Acquisition->Integration Analysis Calculate k12 / k13 (Self-Validated KIE) Integration->Analysis

Figure 2: Self-validating NMR workflow for determining 13C kinetic isotope effects.

References

  • Toward Understanding Base-Catalyzed Isomerization of Saccharides ACS Catalysis URL:[Link]

  • Molybdenum-Based Polyoxometalates as Highly Active and Selective Catalysts for the Epimerization of Aldoses ACS Catalysis URL:[Link]

  • NMR study of 13C-kinetic isotope effects at 13C natural abundance to characterize oxidations and an enzyme-catalyzed reduction ResearchGate URL:[Link]

Sources

Validation

Cross-Validation of D-[2-13C]talose: Orthogonal NMR and MS Analytical Strategies

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating isotopically labeled hexose stereoisomers. D-[2-13C]talose, a rare aldohexose and the C-2 epimer of galactose, is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating isotopically labeled hexose stereoisomers. D-[2-13C]talose, a rare aldohexose and the C-2 epimer of galactose, is a highly specialized stable isotope standard utilized in advanced metabolic tracing and structural elucidation[1].

However, validating the positional integrity of the 13C label and distinguishing D-talose from its diastereomers (such as glucose, mannose, and galactose) cannot be achieved through standard analytical workflows. This guide provides a comprehensive, self-validating methodology combining quantitative Nuclear Magnetic Resonance (NMR) and metal-complexation Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) to objectively evaluate D-[2-13C]talose against common alternatives.

Comparative Analysis: Why Standard Methods Fail

When selecting an isotopic tracer, researchers typically weigh D-[2-13C]talose against unlabeled D-talose or other labeled epimers like D-[1-13C]galactose.

  • Versus Unlabeled D-talose: Unlabeled D-talose relies on the natural abundance of 13C (approx. 1.1%). This requires prohibitively long NMR acquisition times for structural studies and lacks the distinct +1 Da mass shift required for downstream mass spectrometry-based metabolic flux analysis.

  • Versus D-[1-13C]galactose: While both are 13C -labeled hexoses, they are diastereomers with identical exact masses. Standard Collision-Induced Dissociation (CID) mass spectrometry yields identical fragment ions for both sugars, rendering conventional LC-MS/MS blind to the stereochemical differences[2].

To overcome this, we employ a dual-validation workflow that leverages the unique anomeric equilibrium of talose in solution (via NMR) and its stereospecific gas-phase fragmentation (via MS/MS).

G cluster_NMR NMR Validation (Solution Phase) cluster_MS MS/MS Validation (Gas Phase) Sample D-[2-13C]talose Candidate NMR_Prep D2O Equilibration (24 Hours) Sample->NMR_Prep MS_Prep Zn(II)-dien Complexation Sample->MS_Prep NMR_Acq 13C NMR Acquisition (Inverse-Gated) NMR_Prep->NMR_Acq NMR_Result Confirm Positional Purity & Anomeric Ratios NMR_Acq->NMR_Result Validation Cross-Validated D-[2-13C]talose NMR_Result->Validation MS_Acq ESI-Ion Trap CID Fragmentation MS_Prep->MS_Acq MS_Result Stereochemical Differentiation MS_Acq->MS_Result MS_Result->Validation

Workflow for the orthogonal NMR and MS/MS cross-validation of D-[2-13C]talose.

Analytical Method 1: 13C NMR Spectroscopy

The Causality of the Approach

D-talose exhibits a highly complex anomerization profile in aqueous solutions, forming a dynamic equilibrium of α -pyranose, β -pyranose, α -furanose, and β -furanose forms[3]. Evaluating this reaction kinetics via 13C NMR serves a dual purpose: it confirms the specific site of isotopic enrichment (ruling out isotopic scrambling during synthesis) and validates the structural integrity of the sugar molecule based on its unique thermodynamic distribution.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 10 mg of D-[2-13C]talose in 0.5 mL of deuterium oxide ( D2​O , 99.9% D).

  • Equilibration: Allow the solution to incubate at 25∘C for a minimum of 24 hours. This ensures the mutarotation process reaches a stable thermodynamic anomeric equilibrium[3].

  • Acquisition Setup: Acquire the 13C NMR spectrum at 100 MHz (on a 400 MHz spectrometer). Critical Step: Utilize an inverse-gated 1H decoupling pulse sequence. This suppresses the Nuclear Overhauser Effect (NOE), ensuring that the integration of the enhanced C-2 carbon signals is strictly quantitative.

  • Data Processing: Integrate the distinct C-2 resonance peaks corresponding to the pyranose and furanose tautomers.

Quantitative Data Comparison

The table below demonstrates the expected anomeric distribution of D-[2-13C]talose compared to its C-2 epimer, D-[1-13C]galactose, highlighting how NMR acts as a primary structural filter.

Hexose StandardLabeled PositionDominant AnomerMinor Anomers DetectedC-2 Signal Enhancement (vs. Unlabeled)
D-[2-13C]talose C-2 α -pyranose (~40%) β -pyranose, α/β -furanose~90-fold
Unlabeled D-talose None (Natural) α -pyranose (~40%) β -pyranose, α/β -furanoseBaseline (1x)
D-[1-13C]galactose C-1 β -pyranose (~64%) α -pyranose (~36%)None (Enhancement at C-1)

Analytical Method 2: ESI-Ion Trap Mass Spectrometry

The Causality of the Approach

Because α/β anomers of glucose, mannose, galactose, and talose differ stereochemically only at the C-2 and C-4 positions, they cannot be differentiated by standard mass spectrometry[4]. To break this degeneracy, we must engineer a self-validating chemical system prior to ionization. By coordinating the sugar with a Zinc(II) diethylenetriamine (Zn(II)-dien) complex, we lock the hexose into a rigid conformation. When subjected to CID in an ion trap, the steric strain of the specific diastereomer dictates its fragmentation pathway, resulting in stereospecific cross-ring cleavages and water losses[2].

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 1 mM solution of D-[2-13C]talose in HPLC-grade water. Separately, prepare a 1 mM solution of Zinc(II) chloride ( ZnCl2​ ) and diethylenetriamine (dien).

  • Complexation: Mix the sugar solution with the Zn(II)-dien solution in a 1:1 molar ratio to form the binary [Zn(dien)(D-[2-13C]talose)Cl]+ complex[2].

  • Ionization: Introduce the mixture via direct infusion into an ESI-equipped quadrupole ion trap mass spectrometer operating in positive ion mode.

  • Precursor Isolation & CID: Isolate the precursor ion. Note: For unlabeled hexoses, the precursor is m/z328 [2]. For D-[2-13C]talose, isolate the isotopically shifted precursor at m/z329 . Apply collision energy to induce fragmentation.

  • Spectral Analysis: Monitor for the stereochemically defining fragment ions (detailed below).

Quantitative Data Comparison

The fragmentation of the Zn(II)-dien complex provides an unambiguous fingerprint for D-[2-13C]talose. Talose is uniquely identified by the simultaneous loss of one and two water molecules, and the absence of specific cross-ring cleavages found in its isomers[2].

Fragment OriginD-[2-13C]talose ( m/z )D-[1-13C]galactose ( m/z )D-mannose (Unlabeled) ( m/z )Diagnostic Significance
Precursor Ion 329329328Confirms presence of +1 Da label.
Loss of 1 H2​O 311311Not ObservedDifferentiates Talose/Galactose from Mannose.
Loss of 2 H2​O 293Not ObservedNot ObservedUniquely identifies Talose.
Loss of CH2​O+H2​O Not Observed281Not ObservedDifferentiates Galactose from Talose.

Note: m/z values for labeled compounds account for the +1 Da mass shift retained in the respective fragments.

Conclusion

The cross-validation of D-[2-13C]talose requires moving beyond basic purity assays. By pairing the thermodynamic insights of inverse-gated 13C NMR with the stereochemically forced fragmentation of Zn(II)-dien ESI-MS/MS, researchers can establish a self-validating analytical loop. This ensures that the isotopic tracer not only possesses the correct mass and label position but also maintains the exact stereochemical architecture required for rigorous biological and structural assays.

References

  • Stereochemical Differentiation of Mannose, Glucose, Galactose, and Talose Using Zinc(II) Diethylenetriamine and ESI-Ion Trap Mass Spectrometry Source: Analytical Chemistry - ACS Publications URL:[Link][2]

  • D-Talose anomerization: NMR methods to evaluate the reaction kinetics Source: Journal of the American Chemical Society - ACS Publications URL:[Link][3]

  • Understanding the fragmentation of glucose in mass spectrometry Source: Journal of Mass Spectrometry (via ResearchGate) URL:[Link][4]

Sources

Comparative

Comparing Chemical vs. Enzymatic Synthesis Routes for D-[2-13C]talose

Introduction The synthesis of highly pure, site-specifically labeled rare sugars like D-[2-13C]talose is critical for advanced metabolic flux analysis, NMR structural elucidation, and the development of next-generation t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of highly pure, site-specifically labeled rare sugars like D-[2-13C]talose is critical for advanced metabolic flux analysis, NMR structural elucidation, and the development of next-generation therapeutics. Because D-talose—the C2 epimer of D-galactose—does not occur abundantly in nature, researchers must rely on synthetic epimerization strategies.

This guide objectively compares the two predominant methodologies for synthesizing D-[2-13C]talose: the classical chemical route (molybdate-catalyzed Bilik reaction) and the emerging biocatalytic route (Cellobiose 2-epimerase). Crucially, because these two pathways operate via fundamentally different catalytic mechanisms, they require differently labeled precursors to achieve the exact same D-[2-13C]talose product[1].

Mechanistic Divergence & Pathway Logic

The most critical factor in designing your isotopic labeling synthesis is understanding the fate of the carbon skeleton.

  • Chemical Epimerization (Bilik Reaction): Operates via a 1,2-intramolecular carbon shift. The C1 and C2 atoms exchange positions in the carbon chain. Thus, to synthesize D-[2-13C]talose, you must start with D-[1-13C]galactose [2].

  • Enzymatic Epimerization (RmCE): Operates via a direct deprotonation/reprotonation at the C2 chiral center. The carbon skeleton remains intact. Thus, to synthesize D-[2-13C]talose, you must start with D-[2-13C]galactose [3].

SynthesisRoutes Gal1 D-[1-13C]Galactose (Label at C1) MoCat Molybdate (MoVI) Catalyst Bilik Reaction Gal1->MoCat Precursor Gal2 D-[2-13C]Galactose (Label at C2) EnzCat Cellobiose 2-Epimerase (RmCE) Gal2->EnzCat Precursor Talose D-[2-13C]Talose (Target Product) MoCat->Talose C1-C2 Carbon Shift (Label migrates C1->C2) EnzCat->Talose C2 Stereoinversion (Label remains at C2)

Mechanistic divergence of D-[2-13C]talose synthesis: Chemical carbon shift vs. enzymatic inversion.

Chemical Synthesis: Molybdate-Catalyzed Epimerization

The Bilik reaction utilizes molybdenum(VI) catalysts to epimerize aldoses, representing the most established scalable route for rare sugar synthesis.

Causality & Mechanism

When D-[1-13C]galactose is introduced to aqueous molybdate (e.g., ammonium heptamolybdate or polyoxometalates), the Mo(VI) ion forms a tetradentate binuclear complex with the oxygen atoms at C1, C2, C3, and C4[1]. This complexation lowers the activation barrier (to ~96 kJ/mol) for a stereospecific2[2]. The aldehyde group at C1 is reduced to a hydroxyl, while the hydroxyl at C2 is oxidized to an aldehyde. Consequently, the original 13C label at C1 migrates to the C2 position, yielding D-[2-13C]talose[1].

Experimental Protocol: Molybdate Route

Self-Validating System: The reaction is thermodynamically driven to an equilibrium of approximately 4:1 (Galactose:Talose). Continuous monitoring via 13C NMR is required to validate the C1→C2 label migration.

  • Preparation: Dissolve 10.0 g of D-[1-13C]galactose in 100 mL of deionized water.

  • Catalyst Addition: Add 0.1 g of ammonium heptamolybdate tetrahydrate ((NH4)6Mo7O24·4H2O) (equivalent to 0.05–0.1 wt% relative to the solution)[4].

  • Reaction: Heat the mixture to 90°C under continuous stirring for 4–6 hours. Causality: Temperatures above 110°C accelerate degradation into humins and unwanted ketoses, while lower temperatures fail to overcome the activation barrier efficiently[5].

  • Validation: Draw a 0.5 mL aliquot and analyze via 13C NMR. The disappearance of the C1 signal (~96 ppm) and the emergence of the C2 signal (~71 ppm) confirm successful Bilik rearrangement[1].

  • Purification: Cool the mixture and pass it through a mixed-bed ion-exchange resin to remove the molybdate catalyst. Separate the D-[2-13C]talose from unreacted D-[1-13C]galactose using simulated moving bed (SMB) chromatography.

Enzymatic Synthesis: Biocatalytic Epimerization

Recent advancements have identified Cellobiose 2-epimerase from Rhodothermus marinus (RmCE) as a highly specific biocatalyst capable of3[3].

Causality & Mechanism

Unlike the metal-catalyzed carbon shift, RmCE strictly targets the stereocenter at C2. The enzyme's active site coordinates the C2 hydroxyl, abstracting a proton to form an enediolate intermediate, followed by stereospecific reprotonation from the opposite face[3]. Because the carbon backbone is entirely undisturbed, synthesizing D-[2-13C]talose requires D-[2-13C]galactose as the starting material.

Experimental Protocol: RmCE Route

Self-Validating System: RmCE also exhibits a minor side-activity (keto-aldo isomerization) that converts galactose to tagatose. Strict time-course tracking is essential to halt the reaction before tagatose accumulation degrades talose purity[6].

  • Enzyme Preparation: Purify recombinant RmCE expressed in E. coli. Formulate in 50 mM MOPS buffer (pH 7.5).

  • Substrate Loading: Dissolve D-[2-13C]galactose to a final concentration of 1.6 M in the buffered enzyme solution (enzyme concentration ~0.3 mg/mL)[7].

  • Incubation: Incubate at 70°C. Causality:R. marinus is a thermophile; RmCE exhibits optimal activity and stability at elevated temperatures, which also increases substrate solubility and reaction kinetics[3].

  • Time-Course Monitoring: Sample every 30 minutes via HPLC (refractive index detector). The talose equilibrium is reached rapidly, while tagatose concentration increases linearly over time[6].

  • Termination & Purification: Terminate the reaction by heat inactivation (95°C for 10 min) at the peak of talose purity (typically around 4.5 hours, yielding ~23 g/L of talose)[7]. Purify via preparative HPLC to isolate D-[2-13C]talose.

Quantitative Data Presentation

The following table summarizes the objective performance metrics of both routes to assist in synthetic planning.

ParameterChemical (Bilik Reaction)Enzymatic (RmCE)
Required Precursor D-[1-13C]galactose[1]D-[2-13C]galactose[3]
Catalyst Mo(VI) (e.g., Ammonium heptamolybdate)Cellobiose 2-epimerase (R. marinus)
Reaction Temperature 90°C70°C
Mechanism C1-C2 Carbon Shift[2]C2 Stereoinversion[3]
Equilibrium Yield ~20% Talose~19% Talose (at equilibrium)[6]
Primary Byproducts Trace ketoses, humins (if overheated)[5]D-[2-13C]tagatose (up to 28% if prolonged)[6]
Isotopic Fidelity High (Stereospecific shift)[1]Absolute (No skeleton disruption)
Scalability Excellent (Industrial scale)Moderate (Requires enzyme prep)

Conclusion

For researchers prioritizing absolute isotopic fidelity without the risk of carbon skeleton scrambling, the enzymatic route using RmCE is superior, provided D-[2-13C]galactose is available. However, because D-[1-13C]galactose is often more commercially accessible and cheaper than the C2-labeled variant, the chemical route (Bilik reaction) remains the most scalable and cost-effective method for bulk synthesis of D-[2-13C]talose.

References

  • Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Bioc
  • Mechanistic Insights into Lewis Acid Metal Salt-Catalyzed Glucose Chemistry in Aqueous Solution.
  • Molybdenum-Based Polyoxometalates as Highly Active and Selective Catalysts for the Epimerization of Aldoses.
  • Reaction Kinetics and Mechanism of the Molybdate-Catalyzed Epimerization of Glucose in Aqueous Solutions Using A Microstructured Reactor. IJERD.
  • Fructose Epimerization to l-Sorbose in Water over Molybdenum Oxide: Reaction Kinetics and Mechanism Insights.

Sources

Validation

Analytical Precision in Monosaccharide Transport: A Comparison Guide to D-[2-¹³C]Talose vs. Unlabeled D-Talose in Cellular Uptake Assays

As metabolic research shifts toward mapping alternative energy pathways and rare sugar metabolism, the precise quantification of aldohexose transport has become a critical analytical bottleneck. D-talose, a C2 epimer of...

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Author: BenchChem Technical Support Team. Date: April 2026

As metabolic research shifts toward mapping alternative energy pathways and rare sugar metabolism, the precise quantification of aldohexose transport has become a critical analytical bottleneck. D-talose, a C2 epimer of D-galactose, is increasingly utilized to probe hexose transporter (GLUT) specificities and galactokinase activity[1],[2].

This guide provides an authoritative, objective comparison between traditional unlabeled D-talose and the stable-isotope tracer D-[2-¹³C]talose[3]. By examining detection modalities, metabolic tracing capabilities, and self-validating experimental designs, this document equips researchers with the logic required to select and execute the optimal cellular uptake assay.

Mechanistic Grounding: The Causality of C2 Isotope Labeling

D-talose enters mammalian and bacterial cells primarily through facilitated diffusion via specific membrane transport proteins, such as the GLUT-homology family[1]. Upon entering the cytosol, it serves as a substrate for galactokinase, which phosphorylates it into D-talose-1-phosphate, effectively trapping the metabolite inside the cell[2].

The Analytical Challenge: Unlabeled D-talose is structurally identical in mass to endogenous hexoses (like glucose and galactose). Differentiating exogenous unlabeled D-talose from the intracellular carbohydrate pool requires complex chromatographic separation that is prone to matrix interference.

The ¹³C Solution: Utilizing D-[2-¹³C]talose introduces a stable carbon-13 isotope specifically at the C2 position[3].

  • Why C2? The C2 position is the exact stereocenter that differentiates D-talose from D-galactose. Labeling at this node provides a unique Nuclear Magnetic Resonance (NMR) signature and a distinct +1 Da mass-to-charge (m/z) shift during mass spectrometry[4]. This allows researchers to definitively track the carbon skeleton, distinguishing active exogenous uptake from endogenous hexose isomerization.

Pathway Ext Extracellular D-[2-13C]Talose GLUT GLUT Transporter (Facilitated Diffusion) Ext->GLUT IntInt IntInt GLUT->IntInt Int Intracellular D-[2-13C]Talose Kinase Galactokinase (Phosphorylation) Phos D-[2-13C]Talose-1-Phosphate (Metabolic Trapping) Kinase->Phos IntInt->Kinase

Cellular uptake and metabolic trapping of D-talose via GLUT and galactokinase.

Objective Performance Comparison

The choice between labeled and unlabeled substrates dictates the analytical platform and the depth of biological data acquired. Table 1 summarizes the quantitative and operational differences between the two approaches.

Table 1: Quantitative Comparison of Assay Parameters
ParameterUnlabeled D-TaloseD-[2-¹³C]Talose
Primary Detection Modality Enzymatic assays, competitive fluorescence, bulk GC-MSLC-MS/MS (Isotopologue analysis), Biomolecular NMR
Absolute Quantification Low (requires extensive background subtraction)High (direct measurement via +1 Da mass shift)
Metabolic Flux Tracing ImpossibleExcellent (tracks C2 carbon through phosphorylation)
Matrix Interference High (endogenous hexoses confound signal)Minimal (isotope filters out ¹²C background noise)
Assay Sensitivity Micromolar (µM) rangeNanomolar (nM) range (with PMP derivatization)
Primary Application Growth inhibition screening, basic competitive bindingKinetic modeling, metabolic flux, internal standard

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness (E-E-A-T), an uptake assay must be a self-validating system. It must contain internal controls to prove that the measured signal is due to active transport rather than passive diffusion or extracellular carryover[5].

Workflow: ¹³C-Isotope Tracing LC-MS/MS Assay

This protocol utilizes 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization coupled with LC-MS/MS to quantify D-[2-¹³C]talose uptake[6].

Causality of Methodological Choices:

  • Inhibitor Validation: Using Cytochalasin B (a GLUT inhibitor) in a parallel control group ensures the measured ¹³C signal is strictly transporter-mediated.

  • Cold Methanol Quenching: Cellular metabolism occurs in milliseconds. Applying -20°C methanol instantly halts enzymatic activity (preventing the degradation of D-[2-¹³C]talose-1-phosphate) and permeabilizes the membrane for polar metabolite extraction[5].

  • PMP Derivatization: Native monosaccharides lack chromophores and ionize poorly in Electrospray Ionization (ESI). PMP derivatization adds a hydrophobic, easily ionizable tag, drastically enhancing MS sensitivity and allowing clear separation of the ¹³C-isotopologues[6].

Workflow A Cell Starvation (Hexose Depletion) B Spike-in D-[2-13C]Talose A->B C Cold Methanol Quenching B->C D PMP Derivatization (Acid Hydrolysis) C->D E LC-MS/MS Isotopologue Analysis D->E

Step-by-step LC-MS/MS workflow for 13C-labeled monosaccharide uptake assays.

Step-by-Step Protocol
  • Preparation & Starvation: Seed cells in 6-well plates. Once 80% confluent, wash twice with warm PBS and incubate in hexose-free assay buffer for 30 minutes to deplete endogenous intracellular sugars and empty GLUT transporters.

  • Self-Validation Control: Pre-treat one subset of wells with 10 µM Cytochalasin B for 15 minutes prior to the assay to establish the non-transporter-mediated baseline.

  • Isotope Spike-in: Introduce D-[2-¹³C]talose to the assay buffer at a final concentration of 1 mM. Incubate at 37°C for precise time intervals (e.g., 1, 5, 10, and 30 minutes) to capture initial uptake velocity.

  • Quenching & Extraction: Rapidly aspirate the media and immediately add 1 mL of pre-chilled 80% methanol (-20°C) to quench metabolism[5]. Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 10 minutes to pellet cellular debris.

  • PMP Derivatization: Transfer the supernatant containing the intracellular metabolites to a new tube and dry under a gentle nitrogen stream. Resuspend the pellet in 0.3 M NaOH and add 0.5 M PMP solution (in methanol). Incubate at 70°C for 30 minutes[6].

  • Neutralization & LC-MS/MS: Neutralize the reaction with 0.3 M HCl, extract excess PMP with chloroform, and analyze the aqueous phase via LC-MS/MS. Monitor the specific m/z transition corresponding to the PMP-derivatized D-[2-¹³C]talose (+1 Da shift relative to the unlabeled standard)[4].

References

  • [3] Cambridge Isotope Laboratories. D-Talose (2-¹³C, 99%) - CLM-1204-0. Available at: 3

  • [1] eLife. Screening of candidate substrates and coupling ions of transporters by thermostability shift assays. Available at: 1

  • [2] RSC Publishing. Fluorinated carbohydrates for 18F-positron emission tomography (PET). Available at:2

  • [6] bioRxiv. Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. Available at:6

  • [4] MedChemExpress. D-(+)-Talose-13C-1 | Stable Isotope. Available at: 4

  • [5] Chalmers University of Technology. Quantifying intracellular glucose levels when yeast is grown in glucose media. Available at:5

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling D-[2-13C]talose

Operational Guide: Personal Protective Equipment and Handling Protocols for D-[2-13C]Talose Introduction: The Dual Purpose of Protective Protocols D-[2-13C]talose is a highly purified, stable isotope-labeled aldohexose s...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Personal Protective Equipment and Handling Protocols for D-[2-13C]Talose

Introduction: The Dual Purpose of Protective Protocols

D-[2-13C]talose is a highly purified, stable isotope-labeled aldohexose sugar utilized in advanced metabolic flux analysis, mass spectrometry, and NMR spectroscopy. Unlike traditional 14C-labeled carbohydrates, 13C isotopes are stable and emit no ionizing radiation, completely eliminating the need for lead shielding or specialized radioactive waste management 1[1], 2[2].

However, handling D-[2-13C]talose requires strict adherence to Good Laboratory Practice (GLP). The causality behind the Personal Protective Equipment (PPE) and handling protocols is twofold:

  • Operator Safety: As a fine powder, D-talose is classified as a Class 11 Combustible Solid 3[3]. Aerosolized dust presents an inhalation hazard and a minor combustion risk.

  • Sample Integrity: 13C-labeled compounds are exceptionally expensive and sensitive. PPE acts as a barrier to prevent human skin flora, RNases, DNases, and environmental microbes from contaminating and enzymatically degrading the sugar 4[4].

Risk Assessment and PPE Selection

The following table summarizes the quantitative and qualitative PPE requirements necessary for handling this compound, ensuring a self-validating system of safety and sample preservation.

PPE CategorySpecificationMechanistic Justification
Eye Protection Safety goggles with side-shields (EN 166/NIOSH)Prevents ocular irritation from fine aerosolized sugar dust during transfer and weighing 4[4].
Hand Protection Powder-free Nitrile GlovesProtects the user while critically preventing microbial/enzymatic contamination from human skin that could metabolize the isotope 4[4].
Respiratory N95 Respirator or equivalentD-talose is a combustible solid. N95 masks prevent inhalation of particulates and prevent respiratory moisture from degrading the hygroscopic powder 3[3].
Body Protection Impervious Lab CoatStandard barrier to prevent cross-contamination between the operator's clothing and the sterile laboratory environment 4[4].

Quantitative Storage Data

To maintain isotopic enrichment and chemical stability, strict adherence to thermal parameters is mandatory 4[4]:

StateStorage TemperatureMaximum Shelf Life
Dry Powder-20°C3 years
Dry Powder4°C2 years
In Solvent (Aqueous)-80°C6 months
In Solvent (Aqueous)-20°C1 month

Step-by-Step Operational Methodology

Phase 1: Preparation and Weighing

  • Workspace Decontamination: Wipe down the analytical balance and surrounding bench with 70% ethanol or RNase/DNase-free wipes. This removes opportunistic environmental microbes that could ferment the sugar.

  • PPE Donning: Equip nitrile gloves, safety goggles, an N95 mask, and a lab coat 3[3].

  • Static Mitigation: Carbohydrate powders are highly susceptible to static charge, which can cause the expensive isotope to aerosolize or cling to surfaces. Use an anti-static gun (zerostat) on the weighing boat prior to transfer.

  • Transfer: Use a sterile, disposable spatula to weigh the D-[2-13C]talose. Seal the primary container immediately to prevent the hygroscopic powder from absorbing atmospheric moisture 4[4].

Phase 2: Dissolution and Sterilization 5. Solvent Addition: Dissolve the powder in a high-purity solvent (e.g., LC-MS grade water or deuterated solvent). 6. Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm PTFE or PES filter into a sterile tube. Causality: This mechanically removes any bacteria or fungi introduced during weighing, creating a self-validating sterile system that ensures the solution's long-term stability. 7. Aliquotting: Divide the filtered solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the molecular structure. Store at -80°C 4[4].

G Start Preparation Sanitize & Don PPE Weigh Weighing Use anti-static tools Start->Weigh Transfer to balance Dissolve Dissolution Add sterile solvent Weigh->Dissolve Rehydrate Filter Sterile Filtration 0.22 µm PTFE filter Dissolve->Filter Syringe filter Store Storage Aliquot at -80°C Filter->Store Preserve integrity Waste Disposal Standard Bio-waste Filter->Waste Discard consumables

Fig 1: Operational workflow for handling, sterilizing, and storing D-[2-13C]talose.

Spill Management and Disposal Plans

Spill Cleanup Protocol:

  • Containment: If a powder spill occurs, do not sweep it dry, as this generates combustible dust and aerosolizes the compound.

  • Smothering: Cover the spilled powder with a plastic sheet or a damp absorbent pad to minimize spreading 5[5].

  • Decontamination: Because D-talose is highly water-soluble, wipe the area with damp paper towels. Follow up by scrubbing the surface with 70% alcohol to ensure complete decontamination 4[4].

Disposal Plan: Because 13C is a naturally occurring, stable isotope, it does not trigger the stringent regulatory disposal protocols associated with radiochemicals (like 14C or 3H) 6[6].

  • Solid Waste: Contaminated gloves, syringe filters, and weighing boats should be disposed of in standard laboratory solid waste or biohazard bins, depending on the biological nature of your specific assay 5[5].

  • Liquid Waste: Pure aqueous solutions of D-[2-13C]talose are non-toxic and possess negligible ecotoxicity. They can generally be disposed of down the drain with copious amounts of water, provided no other hazardous solvents or biological agents are present in the mixture 5[5]. Always cross-reference with your institution's Environmental Health and Safety (EHS) guidelines.

References

  • Liv Hospital. "Uniformly Labeled 13C-Glucose Safety Profile". Available at: [Link]

  • NIH / PMC. "A label-free real-time method for measuring glucose uptake kinetics in yeast". Available at: [Link]

  • MDPI. "Exploration of the Linkages between Lignin and Carbohydrates... Using a 13C/2H Isotopic Tracer". Available at: [Link]

Sources

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